Product packaging for Hydrazine(Cat. No.:CAS No. 302-01-2)

Hydrazine

Cat. No.: B1202522
CAS No.: 302-01-2
M. Wt: 32.046 g/mol
InChI Key: OAKJQQAXSVQMHS-UHFFFAOYSA-N
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Description

Hydrazine (N2H4) is a colorless, flammable liquid with an ammonia-like odor, characterized by its highly versatile and energetic nature. It serves as a critical reagent in diverse research and industrial fields due to its strong reducing properties and high nitrogen content. Key applications include its use as a propellant in spacecraft and rocket fuels, where it functions as a long-term storable, high-performance monopropellant or bipropellant . In chemical synthesis, this compound is a fundamental precursor for producing blowing agents like azodicarbonamide, pharmaceuticals including certain antidepressants and antihypertensive agents, and agrochemicals such as pesticides, herbicides, and plant-growth regulators . Furthermore, it acts as an oxygen scavenger in boiler water treatment for power plants, mitigating corrosion by controlling dissolved oxygen . Emerging research explores this compound's significant potential in sustainable energy technologies. It is investigated as an efficient hydrogen storage medium and a direct fuel in fuel cells, such as protonic ceramic fuel cells (PCFCs), due to its high hydrogen mass fraction (approx. 8%) and carbon-free combustion properties . Studies focus on optimizing its decomposition efficiency and developing novel catalysts to enhance hydrogen production rates and fuel cell performance . In biochemistry and analytical chemistry, this compound hydrate is employed in specialized techniques like the release and analysis of O-linked glycans from glycoproteins through hydrazinolysis, facilitating the study of complex carbohydrate structures . From a toxicological perspective, this compound exposure poses risks to multiple organ systems, including neurological, hepatic, and pulmonary systems, and requires strict safety protocols . Its toxicity is partly attributed to its ability to induce a functional pyridoxine (Vitamin B6) deficiency, which can disrupt neurotransmitter synthesis . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers must consult the Safety Data Sheet and adhere to all relevant safety guidelines when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4N2<br>N2H4<br>N2H4<br>H2N-NH2 B1202522 Hydrazine CAS No. 302-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydrazine
Source PubChem
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InChI

InChI=1S/H4N2/c1-2/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKJQQAXSVQMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N2H4, H4N2, Array, H2NNH2
Record name HYDRAZINE, ANHYDROUS
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Record name HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE
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Record name HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE
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Related CAS

1184-66-3 (sulfate), 13464-80-7 (sulfate[2:1]), 13464-97-6 (mononitrate), 15823-35-5 (phosphate[1:1]), 37836-27-4 (nitrate), 5341-61-7 (di-hydrochloride), 59779-45-2 (phosphate[2:1]), 634-62-8 (tartrate), 7803-57-8 (monohydrate)
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DSSTOX Substance ID

DTXSID3020702
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Molecular Weight

32.046 g/mol
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Physical Description

Hydrazine, anhydrous appears as a colorless, fuming oily liquid with an ammonia-like odor. Flash point 99 °F. Explodes during distillation if traces of air are present. Toxic by inhalation and by skin absorption. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion. Used as a rocket propellant and in fuel cells., Hydrazine, aqueous solution, with more than 37% hydrazine appears as a colorless aqueous solution. May have an ammonia-like odor. Corrosive. Irritates skin and eyes; irritation to the eyes is delayed. Toxic by ingestion and skin absorption., Hydrazine, aqueous solution, with not more than 37% hydrazine appears as a colorless aqueous solution containing a maximum of 37% hydrazine by mass. Has an ammonia-like odor. Corrosive. Contact may irritate skin and eyes. Toxic by ingestion and skin absorption., Liquid; Other Solid, Colorless, fuming, oily liquid with an ammonia-like odor; [NIOSH], Liquid, COLOURLESS FUMING OILY HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, fuming, oily liquid with an ammonia-like odor., Colorless, fuming, oily liquid with an ammonia-like odor. [Note: A solid below 36 °F.]
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Record name HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE
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Record name HYDRAZINE
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Boiling Point

236.3 °F at 760 mmHg (EPA, 1998), 113.55 °C, Contracts on freezing. ...One gallon of commercial product weighs 8.38 lbs. ...Dissolves many inorganic substances. ...Forms an azeotropic mixture with water, boiling point (at 760 mm Hg) 120.3 °C, which contains 55 mole-% (68.5 weight-%) N2H4., BP: 56 °C at 71 mm Hg; 170 deg at 5 atm; 200 °C at 10 atm; 236 °C at 20 atm, 114 °C, 236.3 °F, 236 °F
Record name HYDRAZINE, ANHYDROUS
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Record name Hydrazine
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Record name HYDRAZINE
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Record name HYDRAZINE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

125.6 °F (EPA, 1998), Emergency Response Guidebook is for "hydrazine, anhydrous." 100 °F, 52 °C (126 °F) - closed cup, 100 °F - open cup, 40 °C c.c., 125.6 °F, 99 °F
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Record name HYDRAZINE
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Record name Hydrazine
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URL https://www.cdc.gov/niosh/npg/npgd0329.html
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Solubility

Miscible (NIOSH, 2023), Miscible with water /1.0X10+6 mg/L/, Very soluble in water, Miscible with methyl, ethyl, propyl, isobutyl alcohols, Very soluble in ethanol, methanol, For more Solubility (Complete) data for Hydrazine (6 total), please visit the HSDB record page., 1000 mg/mL, Solubility in water: miscible, Miscible
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Record name Hydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0329.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.011 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.0036 g/cu cm, Density: 1.146 at -5 °C/4 °C; 1.0253 at 0 °C/4 °C; 1.024 at 2 °C/4 °C; 1.011 at 15 °C/4 °C; 1.0036 at 25 °C/4 °C; 0.9955 at 35 °C/4 °C, White crystalline powder. MP 198 °C. Density: 1.42. Corrosive. Freely soluble in water, slightly soluble in alcohol /Hydrazine dihydrochloride/, Relative density (water = 1): 1.01, 1.01
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0329.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

Relative vapor density (air = 1): 1.1
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Vapor Pressure

14.4 mmHg at 77 °F (EPA, 1998), 14.4 [mmHg], 14.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.1, 10 mmHg
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Impurities

Major impurity is water (up to 2.5%), and up to 0.2% of undefined insoluble material ...
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Color/Form

Colorless oily liquid, Colorless fuming, oily liquid ... (Note: A solid below 36 °F), Anhydrous hydrazine is a waxy solid.

CAS No.

302-01-2
Record name HYDRAZINE, ANHYDROUS
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Melting Point

36 °F (EPA, 1998), 1.54 °C, MP: 127 °C; soluble in water at 25 °C /Hydrazine monohydroiodide/, 2 °C, 36 °F
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Advanced Synthetic Methodologies for Hydrazine and Its Derivatives

Synthesis of Hydrazine (B178648) Derivatives

Synthesis of Heterocyclic this compound Derivatives

Triazine Derivatives Synthesis

The synthesis of triazine derivatives often leverages the nucleophilic character of this compound, enabling its incorporation into cyclic structures. Various methodologies have been developed for the formation of 1,3,5-triazine (B166579) and 1,2,4-triazine (B1199460) derivatives using this compound or its precursors.

One common approach involves the reaction of disubstituted s-triazine derivatives with this compound hydrate (B1144303) to yield monohydrazino s-triazine derivatives. This reaction typically proceeds under refluxing conditions in ethanol (B145695), producing the desired this compound derivatives in good yields and purity mdpi.com. For instance, 2-chloro-4,6-disubstituted-s-triazine derivatives can react with this compound hydrate in ethanol to produce hydrazino derivatives. These intermediates are then further reacted with p-substituted benzaldehyde (B42025) derivatives to form s-triazine hydrazone derivatives nih.gov.

Another method for synthesizing 1,2,4-triazine derivatives involves the cyclization of specific precursors with this compound hydrate. For example, a potassium salt (compound 13) can be cyclized by refluxing with 95% this compound hydrate to produce a 1,2,4-triazine derivative (compound 17) chemmethod.com. Additionally, a multi-step synthesis of 1,2,4-triazine derivatives has been reported, beginning with the reaction of 2-phenyl-3-aminoquinazoline-4-(3H)-one with chloroacetyl chloride. The resulting compound is then treated with this compound hydrate to form a hydrazide, which subsequently undergoes cyclization in an alkaline medium to yield substituted triazines uobaghdad.edu.iq.

Furthermore, acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione can be reacted with this compound to synthesize 9-(hydrazino)-acenaphtho[1,2-e]-1,2,4-triazines, showcasing the utility of this compound in constructing fused heterocyclic systems samipubco.com.

Table 1: Representative Synthetic Pathways for Triazine Derivatives

Product TypeStarting MaterialsKey ReagentConditionsYieldSource
Monohydrazino s-triazineDisubstituted s-triazine derivativesThis compound hydrateRefluxing ethanolVery good mdpi.com
s-Triazine hydrazone derivatives2-chloro-4,6-disubstituted-s-triazine derivativesThis compound hydrate, Benzaldehyde derivativesEthanol, Acetic acid (catalytic)Good nih.gov
1,2,4-Triazine derivative (Compound 17)Potassium salt (Compound 13)95% this compound hydrateRefluxNot specified chemmethod.com
Substituted 1,2,4-triazinesHydrazide (from 2-phenyl-3-aminoquinazoline-4-(3H)-one)This compound hydrate, Alkaline mediumCyclization78-85% uobaghdad.edu.iq
9-(Hydrazino)-acenaphtho[1,2-e]-1,2,4-triazinesAcenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thioneThis compoundNot specifiedGood samipubco.com
Triazole Derivatives Synthesis

This compound and its derivatives are pivotal in the synthesis of various triazole isomers, particularly 1,2,4-triazoles, which are important in medicinal chemistry and other fields. Several established reactions utilize this compound for triazole ring formation.

The Pellizzari Reaction is a classical method for synthesizing 1,2,4-triazole (B32235) derivatives. This reaction involves heating a mixture of an amide and an acyl hydrazide. For instance, heating formamide (B127407) and this compound hydrochloride in the presence of potassium hydroxide (B78521) can yield 1,2,4-triazole. Similarly, benzamide (B126) and benzoyl hydrazide can be reacted to produce 3,5-diphenyl-1,2,4-triazole researchgate.netscispace.com.

Another significant route is the Einhorn–Brunner reaction , which involves the condensation of hydrazines or mono-substituted hydrazines with diacylamines in the presence of a weak acid. An example includes the reaction of N-formyl benzamide with phenyl this compound to yield 1,5-diphenyl-1,2,4-triazole researchgate.netscispace.com.

More advanced methodologies include the direct synthesis of substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation, which offers a simple, efficient, and mild approach without the need for a catalyst and exhibits excellent functional-group tolerance organic-chemistry.org. Electrochemical multicomponent reactions have also been developed, where aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297) (NH₄OAc), and alcohols react to provide 1,5-disubstituted and 1-aryl 1,2,4-triazoles. In this process, alcohols serve as both solvents and reactants, and NH₄OAc acts as the nitrogen source organic-chemistry.org.

Furthermore, 1,3,5-trisubstituted 1,2,4-triazoles can be formed through a highly regioselective one-pot process involving the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines organic-chemistry.org. A novel process for synthesizing 4-amino-1,2,4-(4H)triazole derivatives involves reacting this compound or an aqueous this compound solution with a carboxylic acid in the presence of an insoluble polymer containing sufficiently strong acidic functional groups, leading to high yields and purity under mild conditions google.com. This compound hydrate is also employed to produce hydrazide derivatives, which are subsequently reacted with various aldehydes to form the final triazole products chemistryjournal.net.

Table 2: Key Synthetic Reactions for Triazole Derivatives

Reaction Name / TypeReactantsConditionsProduct ExampleSource
Pellizzari ReactionAmide, Acyl hydrazideHeating (e.g., with KOH)1,2,4-Triazole, 3,5-Diphenyl-1,2,4-triazole researchgate.netscispace.com
Einhorn–Brunner ReactionHydrazines, DiacylaminesWeak acid1,5-Diphenyl-1,2,4-triazole researchgate.netscispace.com
Microwave-assisted synthesisHydrazines, FormamideMicrowave irradiation, catalyst-freeSubstituted 1,2,4-triazoles organic-chemistry.org
Electrochemical multicomponent reactionAryl hydrazines, Paraformaldehyde, NH₄OAc, AlcoholsElectrochemical1,5-Disubstituted and 1-aryl 1,2,4-triazoles organic-chemistry.org
One-pot synthesisCarboxylic acids, Primary amidines, Monosubstituted hydrazinesNot specified1,3,5-Trisubstituted 1,2,4-triazoles organic-chemistry.org
Polymer-catalyzed synthesisThis compound, Carboxylic acidAcidic ion exchange resin catalyst4-amino-1,2,4-(4H)triazole derivatives google.com
Thiadiazole Derivatives Synthesis

Thiadiazole derivatives, particularly 1,3,4-thiadiazoles, are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, known for their diverse chemical properties. This compound plays a crucial role in their synthesis.

A common method for synthesizing 1,3,4-thiadiazole (B1197879) derivatives involves the reaction of this compound hydrate with carbon disulfide in absolute ethanol. This reaction can lead to the formation of intermediates such as 2,5-dimercapto-1,3,4-thiadiazole (B142945) uobaghdad.edu.iq. Another pathway involves the reaction of 1,3,4-thiadiazolenaminones with nitrogen-nucleophiles, including this compound hydrate, to yield new heterocycles incorporating the 1,3,4-thiadiazole ring nih.gov.

Thiosemicarbazides serve as important intermediates in thiadiazole synthesis. They are typically formed by treating aromatic or heterocyclic amines with carbon disulfide in ammonium hydroxide, followed by refluxing with this compound hydrate in ethanol. These thiosemicarbazides can then be cyclized into 1,3,4-thiadiazoles jocpr.com. For example, N-phenyl thiosemicarbazide, which can be prepared by refluxing an aromatic amine with carbon disulfide and this compound hydrate, or by reacting phenyl isothiocyanate with this compound hydrate, can be condensed with aromatic carboxylic acids in the presence of concentrated sulfuric acid to form thiadiazole analogues jocpr.com.

Mesoionic 1,3,4-thiadiazoles, a specific class of thiadiazoles, are often synthesized from thioacylated this compound derivatives. An example includes the reaction of 1-Methyl-1-thioacylthis compound with thiophosgene (B130339) or phosgene (B1210022) in the presence of potassium carbonate to produce the mesoionic thiadiazole bu.edu.eg.

Table 3: Synthetic Routes to Thiadiazole Derivatives

Product TypeStarting MaterialsKey ReagentConditionsSource
1,3,4-Thiadiazole derivativesThis compound hydrate, Carbon disulfideAbsolute ethanolNot specified uobaghdad.edu.iq
Heterocycles with 1,3,4-thiadiazole ring1,3,4-thiadiazolenaminonesThis compound hydrateNot specified nih.gov
1,3,4-ThiadiazolesThiosemicarbazides (from amines, CS₂, this compound hydrate)Cyclization (e.g., with conc. H₂SO₄) jocpr.com
Thiadiazole analoguesN-phenyl thiosemicarbazide, Aromatic carboxylic acidConc. H₂SO₄ jocpr.com
Mesoionic 1,3,4-thiadiazoles1-Methyl-1-thioacylthis compoundThiophosgene or Phosgene, Potassium carbonateNot specified bu.edu.eg

Direct Synthesis from Nitrogen Molecules

The direct synthesis of this compound from molecular nitrogen (N₂) represents a significant challenge in chemistry due to the extreme stability of the N≡N triple bond. Despite this, considerable research efforts have been directed towards developing energy-efficient and scalable methods for nitrogen fixation to produce this compound and its derivatives, bypassing the traditional Haber-Bosch process for ammonia (B1221849) synthesis.

Recent breakthroughs include the successful synthesis of this compound derivatives directly from highly stable nitrogen molecules and unsaturated carbonyl compounds under mild reaction conditions. This was achieved by an international joint research team utilizing a polymetallic titanium hydride compound. The process involves the reduction of the N≡N bond of the nitrogen molecule, followed by the addition of α,β-unsaturated carbonyl compounds to form a new nitrogen-carbon bond riken.jp. X-ray crystallographic, spectroscopic analyses, and computational studies have been employed to elucidate the molecular-level reaction process riken.jp.

Investigations into the hydrogenation of molecular nitrogen to this compound have explored various approaches, including the decomposition of metal complexes of molecular nitrogen, photocatalysis with wet titania in a nitrogen atmosphere, and homogeneous catalysis in the liquid phase oup.com. Direct synthesis over metal oxide catalysts under silent discharge at room temperature has also been reported. In this method, activated nitrogen molecules are effectively formed on the metal oxide surface and subsequently protonated by surface hydroxyl (OH) groups, aligning with mechanisms proposed for this compound synthesis oup.com.

Innovative approaches also include nitrogen fixation induced by photoexcitation of N₂ through two-photon absorption processes. One such method, termed the "dry" this compound process, utilizes N₂ and hydrogen (H₂) as raw materials. A high-energy short-pulsed Nd:YAG laser (wavelength 1.06 µm) induces a two-photon absorption in N₂, leading to vibrational-vibrational (V-V) energy transfer and a near-complete population inversion of N₂ vibrational states. The energy stored in these excited N₂ vibrational states (e.g., at ν=4, approximately 1.13 eV) is greater than the activation energy for N₂H₄ formation (0.99 eV). The subsequent interaction of the excited N₂ with hydrogen molecules occurs rapidly via an electron transfer (ET) mechanism, followed by a dissociative recombination process under high-pressure and low-temperature gas conditions google.com.

Another notable advancement involves scandium-mediated synthetic cycles that directly convert dinitrogen into this compound derivatives. This highly efficient cycle comprises three main steps: (i) the reduction of a halogen-bridged discandium complex under N₂ to form a (N₂)³⁻-bridged discandium complex via a (N₂)²⁻ intermediate; (ii) treatment of the (N₂)³⁻ complex with methyl triflate (MeOTf) to afford a (N₂Me₂)²⁻-bridged discandium complex; and (iii) further reaction of the (N₂Me₂)²⁻ complex with carbon-based electrophiles, which yields the this compound derivative and regenerates the halide precursor researchgate.netacs.org. This represents a significant step towards direct N-C bond formation from N₂.

Table 4: Approaches for Direct this compound Synthesis from Nitrogen Molecules

MethodKey Components / CatalystsMechanism / ConditionsOutcomeSource
Catalytic ReductionPolymetallic titanium hydride compoundReduction of N≡N bond, N-C bond formation, mild conditionsThis compound derivatives from N₂ and unsaturated carbonyl compounds riken.jp
Metal Oxide CatalysisVarious metal oxide catalystsSilent discharge, room temperature, surface OH protonationDirect synthesis of this compound oup.com
Photoexcitation (Dry Process)N₂, H₂, High-energy short-pulsed Nd:YAG laserTwo-photon absorption, V-V energy transfer, electron transfer, dissociative recombinationLiquid this compound from N₂ and H₂ google.com
Scandium-mediated CycleScandium complexes, Methyl triflate, Carbon-based electrophilesReduction of discandium complex, N-C bond formationThis compound derivatives from N₂ researchgate.netacs.org

Reaction Mechanisms and Kinetics of Hydrazine

Decomposition Mechanisms

The decomposition of hydrazine (B178648) can occur through various pathways, influenced by its physical state and surrounding conditions.

Gas-Phase Decomposition Kinetics

This compound is widely utilized as a monopropellant in rocket thrusters, where its gas-phase decomposition is a key process ocha.ac.jpiastate.edu. Early experimental studies from the 1960s and 1970s characterized this decomposition, leading to a complex kinetic model involving numerous radical reactions, often requiring approximately 50 rate constants ocha.ac.jp. More recent quantum chemistry calculations suggest that molecular reactions can occur with energy requirements similar to those of free radical reactions, indicating that a revision of existing kinetic models based on accurate reaction barriers and thermochemistry may be beneficial ocha.ac.jpiastate.edu.

The decomposition products of this compound in the gas phase typically include ammonia (B1221849) (NH₃), nitrogen (N₂), and hydrogen (H₂) iastate.edu. At a temperature of 983 K, the approximate product ratio observed is 0.91 NH₃ + 0.54 N₂ + 0.64 H₂ iastate.edu. The proportion of hydrogen and nitrogen products tends to increase with rising temperatures, while ammonia production relatively decreases iastate.edu. Key bond dissociation energies in gas-phase this compound decomposition include the N-N bond breaking at approximately 65 kcal/mol and the N-H bond breaking at around 81 kcal/mol iastate.edu. Water has been shown to inhibit the gaseous decomposition of this compound, potentially by promoting the vibrational relaxation of the N₂H₃ radical dtic.mil. The decomposition rates of this compound-based fuels at temperatures between 750 K and 1000 K follow the order: 1,1-dimethylthis compound (B165182) (UDMH) > monomethylthis compound (MMH) > this compound mdpi.com. Appreciable decomposition of liquid anhydrous this compound without catalysts generally requires elevated temperatures, exceeding 200°C; above 232°C (450°F), this compound rapidly decomposes into nitrogen, hydrogen, and ammonia canada.ca.

Aqueous-Phase Degradation Mechanisms

In aqueous systems, the primary mechanism for this compound degradation is a four-electron oxidation to nitrogen gas by oxygen researchgate.netosti.gov. This compound solutions are inherently unstable in the presence of oxygen under alkaline or neutral conditions, but they exhibit stability under strongly acidic conditions or in the absence of oxygen researchgate.netnih.gov. This compound degrades rapidly in water through abiotic processes, with a reported half-life of approximately 8.3 days in pond water nih.gov. The degradation rate is enhanced in hard water and water rich in dissolved organic matter nih.govdtic.mil.

The oxidation rate of this compound in aqueous solutions is significantly increased by the addition of catalysts such as copper(II) (Cu(II)) and phosphate (B84403) ions researchgate.netosti.gov. Copper(II) is a particularly notable catalyst for the autooxidation of this compound in alkaline solutions, with hydrogen peroxide (H₂O₂) often forming as a by-product who.intinchem.org. Conditions that accelerate the formation of the hydrazyl radical, which is the initial step in this compound oxidation, lead to an increased proportion of one-electron oxidation pathways, resulting in greater ammonia formation researchgate.netosti.gov. The evolution of ammonia has been correlated with the concentrations of copper(II) and phosphate ions, as well as temperature researchgate.netosti.gov.

Studies have shown that this compound degradation is notably rapid in quartz vessels when copper ions and oxygen are present dtic.mil. In the absence of copper ions, the degradation of this compound is considerably slower dtic.mil. Copper(II) and iron(III) can catalyze the one-electron oxidation of hydrazines, leading to the formation of hydrazyl radicals researchgate.net. Furthermore, copper(I) ions can form Cu⁺N₂H₄ complexes with this compound, which subsequently decompose into various intermediates mdpi.com. Density Functional Theory (DFT) calculations indicate that this compound dehydrogenation via N-H bond scission is not kinetically favorable on flat or stepped copper(111) surfaces, but this compound prefers to form NH₂ through N-N bond decoupling with an activation energy below 1 eV, which is in agreement with experimental observations researchgate.net. Other metal ions, such as iron(II), iron(III), zinc(II), cobalt(II), and nickel(II), have not shown a significant catalytic effect on the deoxygenation of water by this compound dtic.mil.

The degradation rate of this compound in water is highly dependent on a variety of environmental factors, including pH, temperature, oxygen content, alkalinity, hardness, the presence of organic material, and metal ions who.intinchem.orgdtic.milcdc.gov.

pH: Auto-oxidation of this compound is inhibited at pH values below 4 and above 12 canada.ca. Degradation proceeds more rapidly in alkaline solutions, with the maximum degradation rate occurring between pH 8 and 9 dtic.milcdc.gov.

Temperature: Ammonia evolution is correlated with temperature researchgate.netosti.gov. Empirical studies in sterilized water samples showed that the degradation rate constant of this compound at 10°C was 67% of the rate measured at 20°C canada.ca. The persistence of this compound increases as water temperature decreases, with estimated chemical half-lives exceeding 116 days for temperatures below 10°C canada.ca.

Oxygen Content: While the primary degradation mechanism involves oxygen, the oxidation rate is primarily dependent on the rate of oxygen diffusion from the gas phase researchgate.netosti.gov. Studies have indicated that oxygen concentrations in the range of 0.5 to 40 mg/L have no measurable effect on the degradation rate dtic.mil.

Ionic Strength: An increase in the ionic strength of the solution enhances the rate constant for this compound degradation, possibly through reactions between ionic intermediates of the same charge canada.ca. This increase in degradation rate with increasing ionic strength has been observed in various studies dtic.mil.

Hardness and Organic Matter: Both hard water and water rich in dissolved organic matter tend to degrade this compound more rapidly than water with lower amounts of organic matter and calcium carbonate nih.govdtic.mil.

Table 1: Influence of Temperature on this compound Degradation Half-Lives in Seawater canada.ca

Temperature (°C)Estimated Chemical Half-Life (days)
< 10> 116
20(Shorter than at <10°C)

The formation of reactive intermediates is a crucial aspect of this compound's degradation mechanisms. Conditions that accelerate the formation of the hydrazyl radical (•N₂H₃) lead to an increased proportion of one-electron oxidation researchgate.netosti.gov. One-electron oxidation of this compound by hydroxyl radicals (OH•) has been shown to produce the hydrazyl radical acs.org. The reactivity of this compound towards hydroxyl radicals is dependent on its protonation state, with rate constants of 1.0 x 10⁹ M⁻¹ sec⁻¹ for N₂H₅⁺ and 1.4 x 10¹⁰ M⁻¹ sec⁻¹ for N₂H₄ acs.org.

The hydrazyl radical (•N₂H₃) exhibits an absorption maximum at 230 nm (ε₂₃₀ = 3.5 x 10³ M⁻¹ cm⁻¹) and undergoes second-order decay with a rate constant of 2k = 2.4 x 10⁹ M⁻¹ sec⁻¹ acs.org. The acid-base equilibrium of the radical is characterized by a pK (•N₂H₄⁺ ⇌ •N₂H₃ + H⁺) of 7.1 ± 0.1 acs.org. The second-order decay of the hydrazyl radical is postulated to form tetrazane (B14724677) (N₄H₆) acs.org. Tetrazane then undergoes unimolecular decomposition to produce triazene (B1217601) (N₃H₃) and ammonia acs.org. Triazene has a λmax of 225 nm (ε₂₂₅ = 2.8 x 10³ M⁻¹ cm⁻¹) and decays by first-order kinetics at a rate of 8.5 x 10² sec⁻¹ at pH 9.2, ultimately yielding ammonia and nitrogen acs.org. Free radicals, specifically hydrazyl radicals, are also formed during metal-catalyzed one-electron oxidation processes researchgate.net. Under aerobic conditions, this compound can be converted to N₂ via a two-electron oxidation pathway involving diimide (N₂H₂) as an intermediate (N₂H₄ → N₂H₂ → N₂) oup.com. Hydrogen peroxide is also identified as an important intermediate during the autooxidation of this compound in alkaline solutions inchem.org.

Oxidation and Reduction Pathways

This compound is known for its versatile redox chemistry, participating in both oxidation and reduction reactions.

Oxidation Pathways: In aqueous systems, the primary oxidation pathway for this compound is a four-electron oxidation to nitrogen gas by dissolved oxygen researchgate.netosti.gov. One-electron oxidation of this compound leads to the formation of the hydrazyl radical researchgate.netosti.govdtic.milresearchgate.netacs.orgoup.com. Metal-catalyzed oxidation, involving metal ions such as Cu²⁺, Fe³⁺, and Mn³⁺, can generate hydrazyl radicals, which can then lead to oxy-radicals in the presence of molecular oxygen researchgate.net. This compound is a strong reducing agent who.intoup.com. For instance, an oxo-bridged tetramanganese(IV) complex can quantitatively oxidize N₂H₅⁺ to N₂ rsc.org. In biological systems, ammonia-oxidizing archaea (AOA) have been shown to oxidize this compound into dinitrogen (N₂) nih.gov. The reaction of this compound with hydroxyl radicals involves complex pathways including H-abstraction, SN2, and addition/elimination reactions researchgate.net. In the context of selective non-catalytic reduction (SNCR) for nitrogen oxide (NO) removal, this compound can produce NH₂ via N1 pathways, which then reacts with NO to facilitate DeNOx processes maxapress.com. Hydrazyl radical (N₂H₃) can be further consumed by hydroxyl (OH) and hydroperoxyl (HO₂) radicals to yield H₂NN and diimide (N₂H₂), respectively, with diimide primarily reacting with NO to contribute to DeNOx pathways maxapress.com.

Reduction Pathways: As a powerful reducing agent who.intoup.com, this compound is employed in various chemical transformations. A notable application is the Wolff–Kishner reduction, where this compound transforms the carbonyl group of a ketone into a methylene (B1212753) bridge through a hydrazone intermediate wikipedia.org. The reduction of hydrazones to hydrazines provides a clean method for producing 1,1-dialkylated hydrazines wikipedia.org. This compound can also reduce metal ions, such as neptunium(V) (Np(V)) to neptunium(IV) (Np(IV)) and plutonium(IV) (Pu(IV)) to plutonium(III) (Pu(III)) osti.gov. These reductions can be catalyzed by copper(II) or iron(III) ions osti.gov. Furthermore, this compound is a widely used chemical reducing agent for graphene oxide (GO) arxiv.org. In the reduction of GO, this compound can react with epoxy groups to form this compound alcohols and aminoaziridine moieties, which subsequently undergo thermal elimination of diimide to generate carbon-carbon double bonds arxiv.org. This compound also mediates the reduction of hydroxyl groups in GO through a pathway involving C-H bond cleavage and dehydroxylation arxiv.org.

Redox Reactions in Aqueous Systems

This compound acts as a potent reducing agent in aqueous solutions. The primary mechanism of this compound degradation in aqueous systems is a four-electron oxidation to nitrogen gas (N₂) by oxygen. aip.org This oxidation typically yields nitrogen gas and water as products. wikipedia.org However, depending on the reaction conditions and the presence of catalysts, ammonia (NH₃) can also be formed. aip.orgjofamericanscience.orgsciencepublishinggroup.com

For instance, in the oxidation of this compound by iodine in aqueous hydrochloric acid, the reaction exhibits first-order kinetics with respect to both iodine and the hydrazinium (B103819) ion (N₂H₅⁺). uobabylon.edu.iq The rate of this reaction is inversely dependent on the acid concentration of the medium. uobabylon.edu.iq An outer-sphere electron transfer mechanism has been proposed for this and other redox reactions involving this compound. uobabylon.edu.iqrsc.org The standard reduction potential for the half-reaction of this compound to nitrogen in acidic solution is +0.76 V (N₂H₄ + 4H⁺ + 4e⁻ → N₂ + 4H₂O), indicating this compound's strong reducing capability against various metal ions. osti.gov

Reaction with Oxidizing Agents (e.g., Ozone, Nitrogen Tetroxide)

This compound reacts vigorously with strong oxidizing agents, often exhibiting rapid and exothermic reactions.

Reaction with Nitrogen Tetroxide (N₂O₄) The reaction between this compound (N₂H₄) and nitrogen tetroxide (N₂O₄) is well-known for its hypergolic nature, meaning it ignites spontaneously upon contact. iastate.educardiff.ac.ukmdpi.comnasa.gov This characteristic makes the this compound/nitrogen tetroxide system a common bipropellant in spacecraft thrusters. mdpi.com

The mechanism of this hypergolic reaction involves the rapid attack of ONONO₂, an isomer of nitrogen tetroxide, on the this compound molecule. iastate.edunasa.gov This initial interaction leads to the formation of products such as N₂H₃NO and nitric acid (HNO₃). iastate.edunasa.gov Kinetic studies have revealed extremely short half-lives for these reactions, for example, a half-life as short as 1.4 x 10⁻⁵ seconds for N₂O₄ in the presence of excess this compound at 300 K. iastate.edu This rapid kinetics is crucial for the spontaneous ignition observed in these propellant systems. iastate.edunasa.gov The energy barrier for the reaction N₂H₄ + N₂O₄ → NH₂NHNO₂ + HNO₂ in the liquid phase is significantly lower than in the gas phase. cardiff.ac.uk

Reaction with Ozone (O₃) this compound also reacts rapidly with ozone. sciencepublishinggroup.comniscpr.res.in The ultimate products of the gas-phase reaction between this compound and ozone are primarily nitrogen gas (N₂) and water (H₂O). niscpr.res.in The oxidation process is initiated by the abstraction of a hydrogen atom from the this compound's -NH₂ group. niscpr.res.inabu.edu.ng

The kinetics of this compound decomposition in water solutions under the influence of ozone-oxygen mixtures follow a first-order kinetic equation. sciencepublishinggroup.com The time required for complete this compound decomposition in an aqueous solution increases with higher initial this compound concentrations but decreases with increased ozone concentration in the gas mixture used for treatment. sciencepublishinggroup.com For instance, complete decomposition of a 0.1% this compound solution can occur in 10 minutes, while a 0.2% solution may take 30-45 minutes under similar experimental conditions. sciencepublishinggroup.com

Data Table: Kinetics of this compound Reactions with Oxidizing Agents

Oxidizing AgentReaction TypeKey Initial StepPrimary Nitrogen ProductsHalf-Life (Example)Kinetic Order (Ozone)
Nitrogen TetroxideHypergolicONONO₂ attack on N₂H₄N₂H₃NO, HNO₃1.4 x 10⁻⁵ s (at 300 K) iastate.eduNot specified
OzoneOxidationH-atom abstractionN₂, H₂ONot specifiedFirst-order sciencepublishinggroup.com

Surface Reaction Mechanisms

The interaction of this compound with solid surfaces is critical in various catalytic processes, particularly in its decomposition for propulsion or hydrogen production. These interactions involve adsorption and subsequent decomposition pathways.

Adsorption and Dissociative Adsorption on Metal Surfaces (e.g., Copper, Iron, Silicon)

This compound can adsorb on metal surfaces, leading to either molecular adsorption or dissociative adsorption, where chemical bonds within the this compound molecule are broken upon interaction with the surface.

Copper (Cu) Surfaces Studies on copper surfaces, including Cu(111), Cu(100), and Cu(110), show that both molecular and dissociative adsorption of this compound occur. Dissociative adsorption is strongly favored over molecular adsorption, especially at temperatures above approximately 300 K. On copper surfaces, this compound preferentially undergoes N-N bond decoupling to form NH₂ fragments. These NH₂ species can then react with co-adsorbed NH₂ to form ammonia (NH₃) or abstract hydrogen from other N₂Hₓ species (where x = 1-4) to produce NH₃ and nitrogen gas (N₂). Molecular hydrogen (H₂) is also produced through the recombination of hydrogen ad-atoms on the surface. Surfaces with lower coordination atoms and stepped structures exhibit stronger adsorption energies and higher reactivity.

Iron (Fe) Surfaces The interaction of this compound with iron surfaces has been investigated using techniques such as X-ray Photoelectron Spectroscopy. While studies on copper suggest mainly associative adsorption at lower temperatures (85-295 K), kinetic data for other metals like tungsten indicate dissociation above 220 K. For iron, dissociative processes are also relevant in the 85-295 K range. However, the presence of pre-adsorbed oxygen on iron surfaces can inhibit dissociative adsorption of hydrogen donors, leading to a predominantly molecular adsorption. Surface oxygen on iron is less reactive compared to nickel, and dissociative adsorption is generally not observed on iron surfaces that are partially covered with oxygen. This suggests that the ease of oxide formation on iron influences its reactivity towards dissociative adsorption.

Silicon (Si) Surfaces this compound reacts with silicon surfaces, such as Si(100)-2×1. aip.org The initial surface reaction mechanisms bear similarities to those of ammonia. aip.org this compound's higher reactivity compared to ammonia on silicon surfaces is attributed to the enhanced nucleophilic ability of its additional nitrogen atom. aip.org These reactions lead to the formation of direct silicon-nitrogen (Si-N) bonds. Specifically, hydrogen-terminated silicon surfaces promote the highest level of nitrogen incorporation.

Catalytic Decomposition on Supported Catalysts

Catalytic decomposition is a critical process for this compound, particularly in monopropellant thrusters where it serves as a fuel.

Iridium (Ir) on Alumina (B75360) (Al₂O₃) Catalysts Iridium supported on gamma-alumina (Ir/γ-Al₂O₃), such as Shell 405, is a widely used and highly efficient catalyst for this compound decomposition. rsc.org The decomposition of this compound on these catalysts is an exothermic process that initially produces ammonia (NH₃) and nitrogen gas (N₂). rsc.org Subsequently, the produced ammonia undergoes endothermic decomposition into nitrogen gas and hydrogen gas (H₂). rsc.org

The active phase for this compound decomposition on iridium catalysts is metallic iridium rather than iridium dioxide (IrO₂). On Ir(111) surfaces, the decomposition preferentially begins with an initial N-N bond scission, followed by this compound dehydrogenation assisted by the amino groups produced. This ultimately leads to the production of ammonia and nitrogen. Kinetic studies on polycrystalline iridium surfaces and alumina-supported iridium catalysts indicate a change in reaction mechanism or the number of active catalytic sites around 450 K, which is attributed to the irreversible, dissociative adsorption of this compound on a significant portion of the catalytic sites below this temperature. Optimal iridium loading for Ir/γ-Al₂O₃ catalysts has been identified, with approximately 34.4 wt% Ir showing excellent performance.

Other Supported Catalysts (e.g., Ruthenium, Platinum) Ruthenium (Ru) and platinum (Pt) on alumina supports are also effective catalysts for this compound decomposition. uobabylon.edu.iq For the decomposition of hydrous this compound, platinum-based catalysts, particularly nickel-platinum on lanthanum oxide (Ni-Pt/La₂O₃) or nickel-platinum nanoalloys, have demonstrated excellent performance with 100% hydrogen selectivity. niscpr.res.in The development of such high-selectivity catalysts is crucial for efficient hydrogen production from hydrous this compound, avoiding the formation of undesirable ammonia. niscpr.res.in

Data Table: Catalytic Decomposition Pathways

Catalyst TypePrimary Decomposition PathwayKey ProductsSelectivity (Hydrous this compound)
Ir/Al₂O₃N-N bond scission, dehydrogenationNH₃, N₂, H₂ rsc.orgNot specified
Pt-based (e.g., Ni-Pt/La₂O₃)Decomposition to H₂ and N₂H₂, N₂ (minimal NH₃) niscpr.res.in100% H₂ niscpr.res.in

Advanced Applications of Hydrazine in Chemical Systems

Propellant and Energetic Materials Research

Hydrazine (B178648) and its derivatives are cornerstones of propellant technology, valued for their high energy content and reliability in propulsion systems.

A key application of this compound and its methylated derivatives, monomethylthis compound (MMH) and unsymmetrical dimethylthis compound (UDMH), is in hypergolic bipropellant systems. wikipedia.orgnasa.gov These propellants have the distinct advantage of igniting spontaneously upon contact with an oxidizer, eliminating the need for a complex ignition system. jpne.org The most common oxidizer used with these fuels is nitrogen tetroxide (NTO). nasa.govnasa.gov

The hypergolic nature of these combinations ensures reliable and repeatable engine ignition, a critical feature for spacecraft maneuvering and trajectory corrections. wikipedia.orgjpne.org The reaction between this compound and dinitrogen tetroxide is spontaneous and highly exothermic. quora.com Aerozine 50, a 50/50 mixture of this compound and UDMH, was notably used in the Titan II rocket and the Apollo Lunar Module. wikipedia.org MMH/NTO systems are frequently employed in smaller engines and reaction control thrusters, such as those on the Space Shuttle and the Ariane 5. wikipedia.orgpropulsion-skrishnan.com These propellants are storable as liquids at room temperature, making them suitable for long-duration space missions. wikipedia.org

FuelOxidizerCommon Applications
This compound (N₂H₄) / Aerozine 50Nitrogen Tetroxide (NTO)Titan II, Apollo Lunar Module wikipedia.org
Monomethylthis compound (MMH)Nitrogen Tetroxide (NTO)Space Shuttle OMS/RCS, Ariane 5 EPS wikipedia.orgpropulsion-skrishnan.com
Unsymmetrical Dimethylthis compound (UDMH)Nitrogen Tetroxide (NTO)Russian rockets, various launch vehicles jpne.org
Table 1: Common Hypergolic Propellant Systems

This compound is extensively used as a monopropellant in spacecraft for attitude control and orbit adjustments. space-propulsion.com In these systems, thrust is generated by the catalytic decomposition of this compound. space-propulsion.comwikipedia.org The propellant is passed through a heated catalyst bed, typically containing iridium-coated granular alumina (B75360), which initiates a rapid and exothermic decomposition reaction. wikipedia.org

The decomposition of this compound primarily produces a hot, high-pressure mixture of nitrogen, hydrogen, and ammonia (B1221849) gas. wikipedia.orgnasa.gov This gas mixture is then expelled through a nozzle to produce thrust. wikipedia.org The simplicity of monopropellant systems, requiring only a single propellant tank and no complex ignition mechanism, makes them highly reliable for spacecraft propulsion. nasa.gov These thrusters can operate in both steady-state and pulse modes, providing precise control for spacecraft maneuvers. space-propulsion.com The performance of these thrusters is influenced by the efficiency of the catalyst in decomposing the this compound. dtic.mil

The performance of a rocket propellant is often measured by its specific impulse (Isp), which is a measure of how efficiently it produces thrust. This compound-based propellants offer high specific impulse, a key factor in their widespread use. jpne.orgpropulsion-skrishnan.com For instance, the MMH/NTO combination has a high specific impulse, making it efficient for orbital maneuvering systems. propulsion-skrishnan.com

Optimization of energy density and specific impulse is a critical area of research. For monopropellant systems, the degree of ammonia dissociation in the exhaust gases affects the specific impulse; less dissociation leads to a higher specific impulse. nasa.gov In bipropellant systems, the oxidizer-to-fuel ratio is a key parameter that can be adjusted to maximize performance. propulsion-skrishnan.com Research programs aim to develop advanced engines that can achieve higher specific impulses, for example, by using advanced materials like iridium/rhenium for combustion chambers, which allows for higher operating temperatures and pressures. nasa.gov Efforts are also being made to develop high-performance green propellants based on this compound, such as hybrid this compound/ionic liquid formulations, which can offer greater density-specific impulse than traditional this compound. usu.edu

Propellant CombinationTheoretical Vacuum Specific Impulse (Isp, vac) [s]Density-Specific Impulse (Iv) [s·g/cm³]
MMH/NTO336.9 polimi.it391.7 polimi.it
UDMH/NTO333.6 polimi.it380.0 polimi.it
Table 2: Performance Characteristics of Select this compound-Based Bipropellants

Role in Polymer Science and Foaming Agents

This compound and its derivatives serve as important precursors in polymer science, most notably in the production of blowing agents for creating polymer foams. jebchemicals.comwikipedia.org Azodicarbonamide (B1663908) (ADA or ADCA) is a prominent chemical blowing agent synthesized from this compound and urea. niir.org

When heated, azodicarbonamide decomposes to release nitrogen, carbon monoxide, carbon dioxide, and ammonia gases. niir.org These gases form bubbles within a polymer matrix, creating a cellular, foamed structure. wikipedia.orgniir.org This process is utilized to manufacture a wide variety of foamed plastic and elastomeric products, reducing their density and enhancing properties like thermal and acoustic insulation. wikipedia.org this compound-based compounds are thus integral to industries ranging from packaging to construction. jebchemicals.com

Corrosion Inhibition and Oxygen Scavenging in Industrial Systems

This compound is widely used in industrial settings, particularly in power plants and industrial boilers, as a corrosion inhibitor and oxygen scavenger. ampp.orgvizagchemical.com Dissolved oxygen in boiler feedwater is a primary cause of corrosion, leading to pitting and damage to metal components. rxchemicals.comcortecvci.com

This compound effectively removes dissolved oxygen by reacting with it to form water and nitrogen, which are harmless to the boiler system. vizagchemical.commhi.co.jp This chemical deaeration process helps to prevent corrosion and maintain the integrity of the boiler tubes. ampp.orgrxchemicals.com Beyond simply scavenging oxygen, this compound also promotes the formation of a protective passive layer of magnetite (Fe₃O₄) on steel surfaces, further shielding the metal from corrosion. ampp.orghydrazinehydrate.in This process, known as metal passivation, is crucial for the long-term operational efficiency and safety of high-pressure boiler systems. vizagchemical.com

Precursor Chemistry for Functional Materials

The high reactivity of this compound makes it a valuable precursor in the synthesis of a diverse range of functional materials. researchgate.netresearchgate.net Its two nitrogen atoms with lone pairs of electrons and four replaceable hydrogen atoms allow it to act as a complexant, a reducing agent, and an alkali source in chemical reactions. researchgate.net

This compound is used in the synthesis of various metal-based micro- and nano-materials. researchgate.net For example, metal-hydrazine complexes can be used as precursors for the low-temperature combustion synthesis of fine-particle metal oxides, ferrites, and cobaltites. ias.ac.in The thermal reactivity of these complexes can be controlled by the choice of the anion. ias.ac.in Furthermore, this compound and its derivatives are fundamental building blocks for the synthesis of a wide array of heterocyclic compounds, which are important in pharmaceuticals and agrochemicals. researchgate.netmdpi.com It also serves as a starting material for creating polymers, antioxidants, and polymer cross-linkers. researchgate.net

Nanomaterials Synthesis

This compound is extensively utilized as a potent reducing agent in the wet chemical synthesis of a wide array of metallic and bimetallic nanoparticles. Its efficacy lies in its ability to reduce metal salts to their zero-valent state, leading to the nucleation and growth of nanoparticles. The concentration and rate of addition of this compound can be controlled to influence the size, shape, and morphology of the resulting nanomaterials.

One of the key advantages of using this compound is its dual functionality. In some synthesis routes, it acts not only as a reducing agent but also as an activation reagent that can facilitate the formation of porous membrane structures, allowing for the in-situ synthesis of metal nanoparticle-functionalized membranes in a single step. researchgate.netnih.gov This simplifies the fabrication process of multifunctional porous polyelectrolyte membranes. researchgate.net

The versatility of this compound as a reducing agent is demonstrated in the synthesis of various nanoparticles:

Iron Nanoparticles: this compound has been successfully used to synthesize iron nanoparticles from both commercial reagent-grade ferric sources and iron-rich acid mine drainage, showcasing its utility in waste valorization. sapub.org The resulting nanoparticles exhibit spherical morphology with sizes in the nanometer range. sapub.org

Silver Nanoparticles: A straightforward synthetic route for silver nanoparticles involves the reduction of silver nitrate (B79036) with this compound hydrate (B1144303) at room temperature. orientjchem.org This method allows for the production of silver colloids with controlled particle sizes. orientjchem.org

Nickel and Nickel-Tin Nanoparticles: Pure nickel and bimetallic nickel-tin nanoparticles have been produced via a this compound reduction method. nih.gov The process can be carried out in different solvents, and the resulting nanoparticles have been found to have a spherical shape. nih.gov

Copper-Based Nanoparticles: this compound is employed in the structural and compositional evolution of copper (II) hydroxide (B78521) nanoparticles to form crystalline cuprous oxide (Cu₂O) and composite Cu₂O-N₂H₄ branched particles. nih.gov The stoichiometry of this compound to copper plays a crucial role in determining the final product's structure and composition. nih.gov

Bimetallic Nanoparticles: this compound reduction is also a common method for preparing bimetallic nanoparticles such as FeCo and AgFe. acs.orgepj-conferences.org This method is valued for producing high-purity nanoparticles with good crystallinity and magnetic properties. acs.org

Table 1: Examples of Nanoparticles Synthesized Using this compound as a Reducing Agent

Organic Electronics and Photovoltaic Materials

In the realm of organic electronics and photovoltaics, this compound and its derivatives play a crucial role in modifying the electronic properties of materials and improving the performance of devices.

One significant application is as an n-type dopant for graphene and other two-dimensional materials. researchgate.netnih.govskku.edu By treating graphene with this compound solutions, its electronic properties can be tuned, shifting the Dirac point and changing its transport behavior from p-type to n-type. researchgate.net This controllable doping is essential for the development of graphene-based electronic devices like complementary inverters. researchgate.net

This compound and its derivatives are also extensively used as additives in the fabrication of perovskite solar cells (PSCs). These additives can improve the crystallization kinetics of the perovskite precursor solution, leading to the formation of more uniform and efficient perovskite films. For instance, the introduction of this compound acetate (B1210297) has been shown to transform the perovskite morphology from dendritic to equiaxed crystals, resulting in a significant increase in the power conversion efficiency (PCE) of the device from 0.09% to 10.58%. rsc.orgacs.org

Furthermore, hydrazide derivatives have been designed to passivate defects in perovskite films, which are a major source of efficiency loss. nih.gov The carboxyl and this compound groups in certain derivatives can form strong chemical bonds with lead ions in the perovskite structure, leading to a reduction in defect density and enhanced stability. nih.gov This has led to the achievement of high efficiencies in pure CsPbI₃-based PSCs. nih.gov this compound dihydrochloride (B599025) has also been shown to inhibit the oxidation of Sn(II) in tin-based perovskite solar cells, improving their long-term stability. researchgate.net

In the synthesis of conductive polymers, this compound can be used to reduce polyaniline, increasing the number of reactive N-H groups for further functionalization. mdpi.com While this can enhance solubility, it may also decrease conductivity and electrochemical activity. mdpi.com this compound derivatives are also being explored in the development of novel conjugated polymers for various electronic applications. researchgate.net

Although solution processing of selenium (Se) and its alloys with tellurium (Se₁₋ₓTeₓ) for photovoltaic applications has historically relied on the hazardous solvent this compound, recent research has focused on developing this compound-free precursor systems to enable safer and more sustainable manufacturing of these promising solar cell materials. arxiv.orgresearchgate.net

Dye-Sensitized Solar Cell Applications

In dye-sensitized solar cells (DSSCs), this compound and its derivatives have found applications in several key components, contributing to improved performance and efficiency.

This compound hydrate has been used to improve the performance of the photoanode in DSSCs by creating a hybrid material with reduced Graphene Oxide (rGO) and titanium dioxide (TiO₂). atlantis-press.comatlantis-press.com The addition of this compound hydrate to the rGO/TiO₂ hybrid has been shown to increase the electric current generated by the DSSC. atlantis-press.comatlantis-press.com Research indicates that there is an optimal amount of this compound hydrate that can significantly enhance the photoanode's performance, with one study finding the highest current increase with the addition of 7 ml of this compound hydrate. atlantis-press.comatlantis-press.com

Table 2: Effect of this compound Hydrate Addition on DSSC Performance

Moreover, this compound derivatives are integral to the synthesis of novel organic dyes used as sensitizers in DSSCs. nanochemres.orgnanochemres.org These dyes are designed based on a donor-π-spacer-acceptor (D-π-A) architecture, where this compound can act as an anchor unit to link the dye to the TiO₂ surface. nanochemres.org The electronic and optical properties of these this compound-based dyes can be tuned by modifying their molecular structure, which in turn affects the performance of the solar cell. nanochemres.orgnanochemres.org Theoretical and experimental studies are being conducted to optimize these dyes for enhanced light absorption and efficient electron transfer, which are critical for high-performance DSSCs. nanochemres.orgnanochemres.org

Hydrazonoyl-based derivatives have also been synthesized and evaluated as sensitizers for DSSCs. sumdu.edu.uaresearchgate.net The photovoltaic performance of DSSCs fabricated with these dyes has been measured in various solutions, including those containing phenylthis compound (B124118) and dinitrophenylthis compound. sumdu.edu.uaresearchgate.net

Computational and Theoretical Chemistry of Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the hydrazine (B178648) molecule. These methods, based on the principles of quantum mechanics, are used to predict molecular geometries, electronic structures, and reaction pathways with high accuracy.

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular and electronic properties of this compound and its derivatives. DFT methods are employed to optimize molecular geometries and analyze key parameters such as atomic charges, electronic density distributions, electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO).

Studies on this compound derivatives have utilized DFT at the B3LYP/6-31G(d,p) level of theory to explore structural parameters, electronic distributions, and molecular reactivity. These calculations provide crucial insights into the behavior of these compounds. For instance, research has highlighted significant polarization effects between different functional groups in this compound derivatives, which substantially impact their reactivity and stability.

DFT is also extensively used to study the interaction of this compound with surfaces, which is critical for understanding its catalytic decomposition. DFT calculations, corrected for long-range interactions (DFT-D2), have been used to model the adsorption of this compound on various perfect and defective copper surfaces, such as Cu(100), Cu(110), and Cu(111). acs.orgresearchgate.netacs.orgucl.ac.uk These studies reveal that this compound typically bridges surface copper atoms. acs.orgresearchgate.net The adsorption energy and conformation of the this compound molecule are found to be highly dependent on the surface structure, with the strongest adsorption often occurring at defect sites like step edges. acs.orgresearchgate.net

ParameterDescriptionApplication in this compound DFT Studies
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Determines bond lengths, bond angles, and dihedral angles of this compound and its derivatives.
Atomic Charges The distribution of electron charge among the atoms.Helps in understanding the reactivity and intermolecular interactions of this compound.
Electrostatic Potential The potential energy of a positive test charge at a particular location near a molecule.Identifies regions of the molecule that are prone to electrophilic or nucleophilic attack.
HOMO/LUMO Energies Energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital.The energy gap between HOMO and LUMO is an indicator of molecular reactivity.

Ab initio molecular orbital theory provides a high level of theoretical accuracy for studying the kinetics and mechanisms of chemical reactions involving this compound. These methods are crucial for understanding complex processes such as combustion and decomposition.

One significant area of application is in the study of hypergolic reactions, which are vital to propulsion chemistry. The kinetics and mechanisms of the reactions between dinitrogen tetroxide (N₂O₄) and this compound have been investigated using high-level ab initio methods like UCCSD(T) with basis sets such as 6-311+G(3df,2p). researchgate.net These calculations have shown that the hypergolic ignition can be initiated by the rapid attack of a this compound molecule by the ONONO₂ isomer of N₂O₄. researchgate.netmdpi.com The energy barriers for these reactions are calculated to be quite low, explaining the spontaneous nature of the ignition. mdpi.com For example, the isomerization of N₂O₄ in the presence of this compound has an energy barrier of only 5.9 kcal/mol. mdpi.com

Ab initio calculations have also been used to determine the thermochemistry of this compound and related radicals. acs.org Methods such as the modified G2(MP2) procedure are used to calculate bond dissociation energies, proton affinities, and heats of formation. acs.org These data are essential for building accurate chemical kinetic models. For instance, the energy profiles for reactions of this compound with hydrogen atoms (H•) and hydroxyl radicals (OH•) have been studied, revealing low barrier heights for hydrogen abstraction, which is consistent with experimental observations. acs.org

ReactionTheoretical MethodCalculated Activation Energy / PropertyReference
N₂O₄ + N₂H₄UCCSD(T)/6-311+G(3df,2p)5.9 kcal/mol (for N₂O₄ isomerization) researchgate.netmdpi.com
H₂NNH₂ + OH•Modified G2(MP2)-5 kJ mol⁻¹ (Barrier height for H abstraction) acs.org
H₂NNH₂ + H•Modified G2(MP2)25 kJ mol⁻¹ (Barrier height for H abstraction) acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com This technique allows for the simulation of physicochemical reactions at the molecular scale, providing insights into reaction conditions, rates, and pathways. mdpi.com

MD simulations have been used to investigate the dynamic properties and microstructure of water-hydrazine systems under various conditions, such as those found in pressurized water reactors (PWR). researchgate.netresearchgate.net These simulations can model systems with varying concentrations of this compound in water at different temperatures and pressures. researchgate.net Results from such simulations show how the presence of this compound molecules affects the properties of the system, for example, by increasing the mean square displacement (MSD) of particles under certain conditions. researchgate.net

Furthermore, MD simulations are valuable for determining the thermodynamic properties of this compound and its derivatives. uni-paderborn.de By developing molecular interaction models (force fields), researchers can predict fluid phase behavior and other thermodynamic data, which can be challenging to measure experimentally due to this compound's tendency to decompose at higher temperatures. uni-paderborn.de These simulations have been used to calculate properties like critical density and vapor-liquid equilibria for this compound and its mixtures. uni-paderborn.de

Microkinetic Modeling of Catalytic Processes

This approach has been successfully applied to the catalytic decomposition of this compound on metal surfaces. For example, microkinetic simulations have been used to analyze the decomposition mechanism of this compound on a Cu(111) surface. rsc.orgcardiff.ac.uk These models, which can include entropic corrections to the energetic terms of all states, can simulate temperature-programmed reactions and show how factors like surface coverage and heating rate affect the evolution of products such as ammonia (B1221849) (NH₃), nitrogen (N₂), and hydrogen (H₂). rsc.org

In one study, batch reactor simulations based on a microkinetic model revealed that an ideal Cu(111) terrace leads to a slow but constant production of H₂. rsc.org This type of detailed analysis helps in assessing the suitability of different catalysts for specific applications, such as hydrogen production from this compound. rsc.org

Computational Fluid Dynamics (CFD) in this compound Decomposition Systems

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows. mdpi.com In the context of this compound, CFD is a crucial tool for modeling and optimizing decomposition systems, such as those used in propulsion and hydrogen generation. mdpi.comresearchgate.net

CFD simulations are often used to validate experimental results and to gain a deeper understanding of the transport phenomena occurring within a reactor. researchgate.netunimi.it For instance, CFD has been employed to study the decomposition of hydrous this compound over iridium-based catalysts in batch reactors. unimi.it These simulations can provide detailed information on mixing flow phenomena, velocity and temperature fields, and the distribution of reactants and catalyst particles. unimi.it

By modeling different reactor configurations and operating conditions, CFD helps in optimizing reactor design to enhance reaction efficiency. researchgate.netunimi.it Studies have used CFD to compare different stirrer designs in a batch reactor, showing how proper mixing is crucial for performance. unimi.it CFD simulations have also been used to explore the potential of different reactor types, such as packed-bed microreactors, for this compound decomposition. unimi.it The integration of experimental data with CFD provides valuable insights for the scalability of hydrogen generation technologies based on this compound. researchgate.netunimi.it

Environmental Fate and Remediation of Hydrazine Contamination

Environmental Degradation Pathways in Air, Water, and Soil

Once released into the environment, hydrazine (B178648) undergoes rapid degradation through several chemical and biological pathways. The rate and extent of this degradation are highly dependent on the specific environmental conditions of the receiving medium—air, water, or soil.

In the atmosphere, this compound is degraded rapidly, with an estimated lifetime ranging from minutes in polluted air to approximately one hour in a clean atmosphere. kaust.edu.sa The primary degradation mechanisms involve reactions with ubiquitous atmospheric oxidants, including ozone (O₃), hydroxyl radicals (•OH), and to a lesser extent, nitrogen dioxide (NO₂). kaust.edu.saresearchgate.net

The reaction with ozone is considered a major fate of this compound in the atmosphere. researchgate.net Similarly, reactions with hydroxyl radicals, which are highly reactive and play a central role in atmospheric chemistry, contribute significantly to this compound's breakdown. researchgate.netnih.gov Theoretical studies indicate that the H-abstraction mechanism, where a hydroxyl radical removes a hydrogen atom from the this compound molecule, is the dominant reaction pathway. nih.govnih.gov The rate of this reaction is significant, with calculated atmospheric lifetimes of this compound due to •OH degradation ranging from 32.80 to 1161.11 hours, depending on altitude. nih.gov

The following table summarizes the key atmospheric degradation reactions for this compound.

Degrading SpeciesPrimary Reaction TypeSignificance
Ozone (O₃) OxidationMajor degradation pathway in the atmosphere. researchgate.net
Hydroxyl Radical (•OH) Hydrogen AbstractionDominant degradation pathway, leading to the formation of the hydrazyl radical (N₂H₃). nih.govnih.gov
Nitrogen Dioxide (NO₂) OxidationContributes to degradation, though typically to a lesser extent than ozone and hydroxyl radicals. researchgate.net

The fate of this compound in aquatic environments is complex and highly variable, with degradation rates dependent on a multitude of factors. These include pH, temperature, dissolved oxygen content, water hardness, and the presence of metal ions and organic matter. kaust.edu.saresearchgate.net Oxidation and biodegradation are the principal removal mechanisms. researchgate.net

The primary degradation pathway in aqueous solutions is a four-electron oxidation by dissolved oxygen, which yields nitrogen gas (N₂) and water. northwestern.edusemanticscholar.org This reaction is often slow in pure water but is significantly catalyzed by the presence of metal ions, particularly copper (Cu²⁺). northwestern.eduresearchgate.net The reaction rate tends to increase in alkaline solutions. researchgate.net

Under certain conditions, such as in oxygen-deficient waters or when catalysts that favor one-electron oxidation are present, a side reaction can occur, leading to the formation of ammonia (B1221849) (NH₃). researchgate.netnorthwestern.edu The evolution of ammonia has been correlated with the concentration of copper ions and temperature. northwestern.edu

Key factors influencing this compound's degradation in water are outlined below.

FactorInfluence on Degradation
pH Degradation is faster in alkaline solutions. researchgate.netresearchgate.net
Dissolved Oxygen Acts as the primary oxidant; its availability is crucial for the main degradation pathway. northwestern.edu
Metal Ions (e.g., Cu²⁺) Catalyze the oxidation reaction, significantly increasing the degradation rate. researchgate.netnorthwestern.eduresearchgate.net
Temperature Higher temperatures generally increase the rate of degradation. researchgate.net
Organic Matter & Hardness Identified as major factors influencing the differing rates of degradation. researchgate.net
Biodegradation Microorganisms can degrade this compound at low concentrations, but it becomes toxic at higher levels (above 1 mg/L), inhibiting this process. kaust.edu.saresearchgate.net

When this compound contaminates soil, its fate is governed by adsorption to soil particles and subsequent decomposition. Clay minerals and organic matter (humic acids) are the primary soil components that interact with this compound. researchgate.net

This compound is readily adsorbed and decomposed on clay surfaces, particularly under aerobic conditions. kaust.edu.sa The mechanisms of sorption include cation exchange, especially at lower pH values, and chemisorption through condensation reactions with carbonyl groups present in humic substances. researchgate.netsciengine.com Clays containing iron, manganese, and aluminum have been shown to enhance interactions with this compound. sciengine.com Once bound to components like humic acids, a significant portion of the this compound may not be easily removed. researchgate.net Decomposition in soil can lead to the formation of nitrogen gas and ammonia. sciengine.com

Advanced Wastewater Treatment Technologies for this compound

Due to its hazardous nature, wastewater containing this compound requires effective treatment before discharge. Several advanced technologies have been developed and implemented to achieve high removal efficiencies.

Chemical oxidation is a common and effective method for treating this compound-laden wastewater. mdpi.com Advanced Oxidation Processes (AOPs) are designed to generate highly reactive species, such as hydroxyl radicals, to break down pollutants into less harmful substances. researchgate.net For this compound, this typically involves converting it to nitrogen gas and water. mdpi.com

Hydrogen Peroxide (H₂O₂): This method involves the oxidation of this compound by hydrogen peroxide, often in the presence of a catalyst like copper or manganese ions to accelerate the reaction. mdpi.commdpi.com The process is typically carried out under alkaline conditions (pH 9-12). mdpi.com The reaction proceeds by forming a this compound salt, which then decomposes and is further oxidized to nitrogen and water. mdpi.com

Sodium Hypochlorite (B82951) (NaOCl): Chlorine-based compounds, such as sodium hypochlorite (found in bleaching powder), are effective oxidizing agents for this compound. mdpi.com The reaction is rapid and results in the formation of nitrogen, water, and salts like calcium chloride. This method can significantly reduce the Chemical Oxygen Demand (COD) and nitrogen content of the wastewater.

Ozonation: Ozone (O₃) is a powerful oxidant that has proven to be a highly efficient and environmentally friendly method for this compound decomposition. mdpi.com Bubbling an ozone-oxygen mixture through the wastewater leads to the rapid and complete removal of this compound. The effectiveness of ozonation can be further enhanced by coupling it with ultraviolet (UV) radiation, which can increase the oxidation rate by 100 to 1000 times.

The following table compares different oxidation methods for this compound treatment.

Oxidation MethodOxidant(s)Key Features
Catalytic Peroxidation Hydrogen Peroxide (H₂O₂) + Catalyst (e.g., Cu²⁺)Effective under alkaline conditions; catalyst enhances reaction speed. mdpi.commdpi.com
Chlorination Sodium Hypochlorite (NaOCl)Rapid reaction; significantly reduces COD and nitrogen content.
Ozonation Ozone (O₃)Highly efficient and clean; produces primarily nitrogen and water. mdpi.com
UV/Ozone Ozone (O₃) + UV RadiationSynergistic effect greatly increases the rate of oxidation.

Nanofiltration (NF) is a pressure-driven membrane separation process that falls between ultrafiltration and reverse osmosis. researchgate.net NF membranes typically have a pore size of around 1 nanometer and possess surface charge, which allows them to reject solutes based on both size (steric hindrance) and charge (Donnan exclusion). researchgate.net This technology is used in various water and wastewater treatment applications for the selective removal of ions and organic substances. researchgate.net

While detailed research specifically on the application of nanofiltration for this compound removal is limited in the available literature, the principles of NF suggest potential applicability. The rejection of a small, uncharged molecule like this compound (molecular weight: 32.05 g/mol ) would primarily depend on steric hindrance, requiring a "tight" NF membrane with a low molecular weight cut-off (MWCO). researchgate.net Since many NF membranes are negatively charged at neutral pH, the rejection of positively charged ions is typically high due to electrostatic repulsion. researchgate.net this compound is a weak base and can be protonated to the hydrazinium (B103819) ion (N₂H₅⁺) in acidic conditions, which could enhance its rejection by negatively charged NF membranes.

However, without specific studies, the efficiency of removing the neutral this compound molecule remains theoretical and would likely be lower than for larger organic molecules or multivalent ions. The effectiveness would depend on the specific membrane's properties, such as pore size distribution and material, as well as operational parameters like pressure and the pH of the wastewater. sciengine.com

Biological Degradation and Bioremediation

The bioremediation of this compound involves leveraging microorganisms to break down this toxic compound into less harmful substances. This approach is considered an environmentally conscious and potentially cost-effective alternative to conventional chemical and physical treatment methods. Research has identified several bacteria, microalgae, and microbial consortia with the capacity to degrade this compound, although its inherent toxicity can be a limiting factor.

Microbial degradation of this compound can occur through various metabolic pathways. Some microorganisms can utilize this compound as a source of nitrogen. For instance, certain species of Pseudomonas are capable of this, while the ammonia-oxidizing proteobacterium Nitrosomonas can tolerate this compound concentrations up to 95 ppm and is known to degrade it primarily to nitrogen gas. Nitrifying bacteria such as Nitrosomonas and Nitrobacter have been shown to degrade up to 50% of this compound over a seven-day period, with Nitrosomonas being the primary degrader, converting it into nitrogen gas. Other bacteria that have been studied for this compound degradation include Enterobacter cloacea, Achromobacter sp., and Rhodococcus species. cdc.gov

Recent studies have explored the use of extremophilic bacteria, which are organisms that thrive in extreme environments. A study investigating extremophilic Bacillus spp. isolated from the Dead Sea region found that these bacteria could achieve an average this compound reduction of 45% over 120 hours. cdc.gov In the same study, the microalga Chlorella vulgaris demonstrated a significant capacity for this compound removal, reducing its concentration by 81% within 24 hours at an initial concentration of 20 ppm. cdc.gov The mechanism in algae is thought to be partly biological and partly physical, potentially involving an oxygen scavenging mechanism. cdc.gov

The effectiveness of biological degradation is influenced by the concentration of this compound, as high concentrations are toxic to many microbes. dtic.mil For aerobic biodegradation to be a significant removal process, this compound concentrations in water should generally be low. frontiersin.org The presence of organic matter can also influence degradation rates, with studies showing that this compound breaks down more rapidly in organically rich natural waters compared to distilled water. dtic.mil

Bioreactors, particularly fixed-film trickle-bed reactors, have shown promise for treating this compound-contaminated wastewater. In one study, Achromobacter sp. and Rhodococcus sp. immobilized on sand grains were used to treat wastewater containing this compound and methylthis compound. The Rhodococcus species reduced the this compound concentration from approximately 0.8 mg/mL to 0.1 mg/mL in 7 days. dtic.mil

Table 1: Efficiency of this compound Biodegradation by Various Microorganisms

Microorganism/Consortium Condition Initial this compound Concentration Degradation Efficiency Time Reference
Chlorella vulgaris Lab culture 20 ppm 81% reduction 24 hours cdc.gov
Extremophilic Bacillus isolates Lab culture Up to 25 ppm 45% average reduction 120 hours cdc.gov
Nitrosomonas and Nitrobacter Mixed culture Not specified Up to 50% degradation 7 days mdpi.com
Rhodococcus sp. Fixed-film bioreactor ~0.8 mg/mL ~87.5% reduction 7 days dtic.mil

Plasma Technology Applications

Plasma technology, particularly non-thermal plasma (NTP), is an emerging advanced oxidation process for the treatment of contaminated water and air. mdpi.com This technology generates a highly reactive environment containing a variety of species such as electrons, ions, UV radiation, and, crucially, reactive oxygen and nitrogen species (RONS) like hydroxyl radicals (•OH), ozone (O₃), and superoxide (B77818) radicals (•O₂⁻). mdpi.comnasa.gov These reactive species can effectively degrade a wide range of persistent organic pollutants. mdpi.com

While research specifically on the remediation of this compound-contaminated water using plasma is still developing, the principles of plasma-based water purification are applicable. The highly reactive species generated by plasma can initiate the decomposition of this compound in an aqueous solution. encyclopedia.pubvuoxi.com The hydroxyl radical, in particular, is a powerful, non-selective oxidizing agent that can break down complex organic molecules into simpler, less harmful compounds, ultimately leading to mineralization (conversion to CO₂, H₂O, and inorganic ions). researchgate.net

A notable application of plasma technology in this area is the use of a dielectric barrier discharge (DBD) plasma to activate persulfate for the degradation of unsymmetrical dimethyl this compound (UDMH), a derivative of this compound. In one study, this hybrid system achieved a 93.8% elimination of UDMH. pjoes.com The plasma was found to generate hydroxyl and sulfate (B86663) radicals (•SO₄⁻), which acted synergistically to oxidize the UDMH. pjoes.com This demonstrates the potential of plasma, especially in combination with other advanced oxidation processes, for treating this compound-related compounds in industrial wastewater. pjoes.com

Different types of plasma reactors can be employed for water treatment, including those that generate the plasma in the gas phase in contact with a liquid film or those that create discharges directly within the water. encyclopedia.pubnih.gov For instance, a plate-type DBD reactor that generates plasma at the gas-liquid interface has been shown to be effective in degrading other nitrogen-containing organic pollutants like atrazine, achieving a 99% degradation rate. nih.gov The process involves the generation of aqueous ozone and hydrogen peroxide, which contribute to the degradation of the pollutant. nih.gov

The primary advantages of plasma-based water treatment include the fact that it does not require the addition of chemical reagents (as the reactive species are generated from the background gas and water itself) and can be a virtually maintenance-free process. fraunhofer.de However, the energy efficiency and the potential formation of byproducts are important considerations that require further research for the specific application of this compound remediation.

Environmental Monitoring and Analytical Techniques for this compound

Accurate and sensitive analytical methods are essential for monitoring this compound in environmental matrices such as water, soil, and air to assess contamination levels and ensure the effectiveness of remediation efforts. A variety of techniques are available, each with its own advantages in terms of sensitivity, selectivity, and applicability to different sample types. cdc.gov

Commonly employed methods include spectrophotometry, gas chromatography (GC), and high-performance liquid chromatography (HPLC). cdc.gov Spectrophotometric methods often involve a derivatization step where this compound reacts with a chromogenic agent, such as p-dimethylaminobenzaldehyde, to produce a colored compound that can be quantified by measuring its absorbance at a specific wavelength. nih.govdtic.mil

Chromatographic techniques offer higher selectivity and are suitable for analyzing complex mixtures. For GC analysis, this compound is typically derivatized to make it more volatile and thermally stable. cdc.gov Various detectors can be used with GC, including the nitrogen-phosphorus detector (NPD), flame ionization detector (FID), and mass spectrometer (MS) for unequivocal identification. cdc.gov HPLC methods also frequently use derivatization to improve detection. dtic.mil HPLC can be coupled with several types of detectors, such as UV-Vis, electrochemical detectors (ED), and tandem mass spectrometry (LC/MS/MS), which provides high sensitivity and selectivity. cdc.govdtic.mil

Electrochemical methods, including those using ion chromatography with pulsed amperometric detection, offer very low detection limits. dtic.mildtic.mil This technique allows for the direct oxidation of the this compound at an electrode surface, providing a sensitive measurement of its concentration. dtic.mil Fluorescent probes have also been developed for the detection of this compound, offering high sensitivity and the potential for real-time monitoring. frontiersin.org One such probe demonstrated a limit of detection of 78 nM. frontiersin.org

The choice of analytical method often depends on the sample matrix and the required detection limit. For instance, analyzing this compound in soil may require an initial acid extraction step to separate the compound from the soil matrix before analysis. cdc.gov The inherent reactivity and tendency of this compound to auto-oxidize necessitate careful sample handling and rapid analysis or derivatization to ensure accurate quantification. cdc.gov

Table 2: Selected Analytical Techniques for this compound Detection in Environmental Samples

Analytical Technique Matrix Derivatizing Agent Detection Limit Reference
HPLC with Electrochemical Detection Water Salicylaldehyde 0.025 ppm dtic.mil
HPLC with UV Detection Water Benzaldehyde (B42025) 17 ppb dtic.mil
Ion Chromatography with Electrochemical Detection Water None 1 ppb dtic.mil
Spectrophotometry Water p-Dimethylaminobenzaldehyde 0.065 µg/mL dtic.mil
Fluorescent Probe (OCYB) Water 4-bromobutyryl group 78 nM frontiersin.org
Electrochemical Detection (Pd/MCV composite electrode) Water None 1.49 x 10⁻¹⁰ mol/L frontiersin.org

Table 3: List of Chemical Compounds

Compound Name
1,1-dimethylthis compound (B165182)
Acetone
Ammonia
Atrazine
Benzaldehyde
Benzene
Carbon Dioxide
Chlorine
Chloroform
Citric acid
Copper
Dimethylamine
Ethanol (B145695)
Ethyl acetate (B1210297)
Formaldehyde (B43269)
Formic acid
Helium
This compound
This compound hydrate (B1144303)
Hydrochloric acid
Hydrogen
Hydrogen peroxide
Hydroxylamine
Iron
Isobutanol
L-lysine
Manganese
Methanol
Methylene (B1212753) chloride
Monomethylthis compound
N-nitrosodimethylamine-d6
Naphthalene-2,3-dialdehyde
Nickel
Nitric acid
Nitrogen
Nitrogen dioxide
o-phthalaldehyde
Ozone
p-chlorobenzaldehyde
p-dimethylaminobenzaldehyde
Pentafluorobenzaldehyde
Phenelzine sulphate
Potassium dihydrogen phosphate (B84403)
Potassium hydroxide (B78521)
Salicylaldehyde
Sodium borate
Sodium hypochlorite
Sulfuric acid
Titanium
Toluene
Trifluoroacetic acid
Trichloroacetic acid
Unsymmetrical dimethylthis compound
Vanillin

Toxicological Mechanisms and Biomedical Implications of Hydrazine

Mechanisms of Toxicity

Hydrazine's toxicity stems from a variety of interactions at the cellular and molecular level. These mechanisms include direct binding to essential cellular components, the production of damaging reactive species, metabolic activation into more toxic substances, and specific interactions with the central nervous system.

Direct Binding to Cellular Molecules

One of the primary mechanisms of This compound (B178648) toxicity involves its direct reaction with endogenous cellular molecules. This compound is a powerful reducing agent and a strong nucleophile, which allows it to readily bind to various biological molecules, altering their structure and function. nih.gov

A significant interaction is its reaction with alpha-keto acids. For instance, this compound reacts with pyridoxal (B1214274) 5'-phosphate (P5P), the active form of vitamin B6, to form a stable hydrazone. nih.govwikem.org This reaction effectively sequesters P5P, leading to a functional deficiency of vitamin B6. Since P5P is a crucial cofactor for numerous enzymes, including those involved in amino acid metabolism and neurotransmitter synthesis, its depletion has widespread physiological consequences. nih.gov

Furthermore, this compound and its derivatives can covalently bind to proteins and nucleic acids. longdom.org This binding can disrupt the normal function of enzymes, alter protein structures, and cause damage to DNA, contributing to the broader toxic and carcinogenic effects of the compound. The reaction of this compound with carbonyl groups on other biomolecules to form hydrazones is a key aspect of its direct toxicity. libretexts.org

Generation of Reactive Oxygen Species and Free Radicals

The metabolism of this compound is a significant source of reactive oxygen species (ROS) and free radicals, leading to a state of oxidative stress within the cell. nih.govoup.com This occurs when the production of oxidants surpasses the cell's antioxidant defense capabilities. nih.gov The biotransformation of this compound can generate primary free radicals, such as alkyl radicals. These radicals can then react with molecular oxygen to produce highly reactive species including the superoxide (B77818) anion radical (O₂⁻), hydrogen peroxide (H₂O₂), and the extremely reactive hydroxyl radical (·OH). nih.govresearchgate.net

Research has shown that this compound intoxication leads to a remarkable elevation in the level of lipid peroxidation. nih.gov Furthermore, the metabolism of this compound and its derivatives is thought to produce free radicals that can induce cellular toxicity through covalent binding to tissue macromolecules or by initiating autoxidative processes. oup.com

Reactive SpeciesChemical FormulaRole in this compound Toxicity
Superoxide AnionO₂⁻An initial ROS formed from the reaction of free radicals with molecular oxygen. nih.gov
Hydrogen PeroxideH₂O₂A precursor to the highly reactive hydroxyl radical. nih.gov
Hydroxyl Radical·OHA highly reactive species that can damage a wide range of macromolecules. nih.govresearchgate.net

Metabolic Activation and Biotransformation Pathways

This compound undergoes extensive metabolic activation and biotransformation, which is a key factor in its toxicity. longdom.orgnih.gov Both enzymatic and non-enzymatic pathways are involved in converting this compound into reactive intermediates. nih.gov

Enzymatic systems that metabolize this compound include cytochrome P450, monoamine oxidase, and various peroxidases. longdom.org The metabolism of this compound by cytochrome P450 in the liver is believed to contribute significantly to its known hepatotoxicity. longdom.orgnih.gov However, this metabolic pathway can also lead to the inactivation of cytochrome P450 isozymes, which can compromise the metabolism of other drugs. longdom.orgnih.gov Human liver microsomes have been shown to metabolize this compound, a process catalyzed by cytochrome P450. ucl.ac.uk

Non-enzymatic activation can occur through reactions with trace metal ions like iron (Fe) and copper (Cu). longdom.orgresearchgate.net The oxidative metabolism of hydrazines by these metals can lead to the formation of reactive species that contribute to its pathophysiology. nih.govresearchgate.net

One of the metabolic pathways for this compound involves acetylation by N-acetyl transferase, which produces acetylthis compound and diacetylthis compound. researchgate.netscialert.net The rate of this acetylation can vary between individuals depending on their phenotype. researchgate.net Other metabolites can be formed through conjugation with endogenous molecules, such as the formation of 1,4,5,6-tetrahydro-6-oxo-3-pyridazine carboxylic acid (THOPC) from the reaction of this compound with 2-oxoglutarate. scialert.net

Neurological Effects and Central Nervous System Interactions

This compound and its derivatives are known to have significant neurological effects, targeting the central nervous system (CNS). nih.govoup.com Acute exposure can lead to symptoms such as tremors, seizures, and in severe cases, coma. nih.govepa.gov

The primary mechanism of this compound's neurotoxicity is the disruption of the balance between the main inhibitory and excitatory neurotransmitters in the brain: gamma-aminobutyric acid (GABA) and glutamate, respectively. nih.gov this compound-containing compounds inhibit the action of pyridoxine (B80251) (vitamin B6) and its active form, pyridoxal 5'-phosphate (P5P). nih.gov P5P is an essential cofactor for the enzyme glutamic acid decarboxylase, which is responsible for the synthesis of GABA from glutamate. nih.govwikem.org By inhibiting P5P, this compound reduces GABA levels, leading to a state of hyperexcitability in the CNS that can manifest as seizures. nih.govwikem.org

Studies have shown that hydrazines can directly affect neuronal excitability. dtic.mildtic.mil For example, this compound has been observed to limit spike frequency adaptation in neurons, meaning the neuron loses its ability to turn off repetitive firing, thus becoming more excitable. dtic.mil This effect is similar to that of other known convulsant drugs. dtic.mil The toxic action of some this compound derivatives may also involve the inactivation or depletion of P5P in the central nervous system. dtic.mil

Genotoxicity and Carcinogenicity Research

This compound and its derivatives have been shown to be genotoxic and are considered probable human carcinogens. epa.govnih.gov Their ability to damage genetic material is a critical aspect of their toxicity and is linked to their carcinogenic potential.

DNA Alkylation and Adduct Formation

A key mechanism of this compound's genotoxicity is its ability to act as an alkylating agent, leading to the formation of DNA adducts. nih.govnih.gov This process involves the covalent attachment of alkyl groups to DNA, which can alter its structure and lead to mutations if not repaired.

It is proposed that this compound interacts with endogenous formaldehyde (B43269) to form a hydrazone intermediate. nih.gov This intermediate is then metabolized to a methylating agent, such as a methyldiazonium ion, which can then methylate DNA bases. nih.govresearchgate.net This metabolic activation is often catalyzed by enzymes like cytochrome P450. researchgate.net

Research has identified specific DNA adducts formed after exposure to this compound. The most common are N7-methylguanine and O6-methylguanine, which have been found in the liver DNA of rodents treated with this compound. nih.govnih.gov The formation of O6-methylguanine is particularly significant as it is a highly mutagenic lesion. Several other this compound derivatives, including procarbazine (B1678244) and isoniazid (B1672263), have also been shown to cause the methylation of guanine (B1146940) in liver DNA. nih.gov

The formation of these DNA adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal damage, which are initial steps in the process of carcinogenesis. nih.gov

CompoundDNA Adducts Formed
This compoundN7-methylguanine, O6-methylguanine nih.govnih.gov
Hydralazine (B1673433)N7-methylguanine nih.gov
ProcarbazineN7-methylguanine, O6-methylguanine nih.gov
IsoniazidN7-methylguanine nih.gov
Phenylthis compound (B124118)N7-methylguanine nih.gov

Mutagenesis Assays

This compound has been described as a mutagenic and probable human carcinogen. nih.gov Its mutagenicity has been demonstrated in in vitro systems such as bacterial reverse mutation (Ames) tests and some yeast systems. nih.gov It has also been shown to cause chromosome damage both in vitro and in vivo. nih.gov However, studies in mammalian cell systems have yielded conflicting results. For instance, this compound was found to be negative in some well-validated mammalian mutation systems like the CHO HPRT assays. nih.gov

Recent research indicates that this compound may not be mutagenic in mammalian cells, suggesting that mutagenicity might not be the primary mechanism for its carcinogenicity. nih.gov For example, a study using an FE1 cell assay showed that this compound was not mutagenic, with or without metabolic activation. nih.gov Similarly, in a Big Blue® mouse study, there were no increases in mutant frequency in the liver and lung, which are tissues sensitive to this compound's carcinogenic effects in mice. nih.gov Despite being positive in in vitro and in vivo DNA strand break (comet) assays, this compound was reported to be negative in an in vitro Muta Mouse lung epithelial cell (FE1) test and an in vivo Big Blue mouse mutation test. nih.gov These inconsistencies suggest a nuanced role for cell cycle regulation and DNA repair in mediating the mutagenic potential of this compound. nih.gov

Assay TypeSystem/OrganismResultReference(s)
Bacterial Reverse MutationBacteria (Ames test)Positive nih.gov
Gene MutationYeastPositive nih.gov
Chromosome AberrationChinese Hamster Ovary (CHO) cellsPositive nih.gov
Chromosome AberrationHuman lymphocytesNegative nih.gov
Gene MutationMouse Lymphoma (L5178Y)Weakly Positive/Inconclusive nih.gov
Gene MutationMuta Mouse FE1 lung epithelial cells (in vitro)Negative nih.govnih.gov
Gene MutationBig Blue® mouse (in vivo) - Liver & LungNegative nih.govnih.gov

Pharmacological Applications of this compound Derivatives

This compound derivatives are versatile compounds with a wide range of applications in the pharmaceutical and agrochemical industries. ijcrt.orgeosmedchem.comnbinno.com They serve as important precursors in the synthesis of various heterocyclic compounds and have been developed into a number of commercialized bioactive molecules. ijcrt.orgnbinno.com

Precursors to Pharmaceuticals and Agrochemicals

This compound and its organic derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. ijcrt.orgeosmedchem.comnbinno.com Their utility stems from their ability to act as nucleophiles, reducing agents, and precursors for heterocyclic rings like pyrazoles and pyridazines. nbinno.com This reactivity allows for the construction of complex molecular architectures found in many bioactive compounds. nbinno.com Examples of commercially available pharmaceuticals derived from this compound precursors include the antibiotic cefazolin, the anti-migraine drug rizatriptan, the anticancer agent anastrozole, and the antifungal fluconazole (B54011). ijcrt.org

Antituberculosis Agents (e.g., Isoniazid)

Isoniazid, a this compound derivative, is a cornerstone of tuberculosis treatment. drugbank.comwikipedia.org It is a prodrug, meaning it requires activation within the body to become effective. wikipedia.orgresearchgate.net This activation is carried out by the mycobacterial enzyme catalase-peroxidase (KatG). wikipedia.orgnih.gov Once activated, isoniazid inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall. drugbank.comwikipedia.org Specifically, the activated form of isoniazid forms a covalent adduct with NAD, which then inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid biosynthesis. drugbank.comwikipedia.orgnih.gov Isoniazid is bactericidal against rapidly dividing mycobacteria and bacteriostatic against slow-growing ones. wikipedia.org

Anticancer Research and Mechanisms (e.g., Hydralazine)

Hydralazine, another this compound derivative, is being investigated for its anticancer properties. nih.govnih.govaacrjournals.org Its mechanism of action in this context is linked to its role as a DNA methylation inhibitor. nih.gov DNA methylation is an epigenetic modification that can silence tumor suppressor genes, contributing to cancer development. nih.govnih.gov Hydralazine has been shown to inhibit DNA methyltransferases (DNMTs), particularly DNMT1 and DNMT3a, leading to the re-expression of silenced tumor suppressor genes. nih.govnih.gov

In leukemic T cells, hydralazine has been found to induce caspase-dependent apoptotic cell death and trigger the mitochondrial pathway of apoptosis. nih.gov It also causes DNA damage, which may contribute to its antitumor effects. nih.gov In prostate cancer cell lines, hydralazine exposure resulted in growth inhibition, increased apoptosis, and decreased invasiveness. nih.gov It also led to the demethylation and reactivation of silenced genes, including the androgen receptor in certain cell lines. nih.gov

Cancer TypeCell Line(s)Key FindingsReference(s)
Leukemic T cellsJurkatInduces caspase-dependent apoptosis, triggers mitochondrial death pathway, causes DNA damage. nih.gov
Prostate CancerDU145, PC-3, LNCaPInhibits cell growth, increases apoptosis, decreases invasiveness, reduces DNMT expression, reactivates silenced genes. nih.gov
Breast CancerHuman BC cell lines, AT3 (mouse)Reduces cell viability, downregulates DNMT1 expression, reduces tumor growth in a mouse model. aacrjournals.org
Ovarian Cancer-Reduces DNMT1 protein level and activity. nih.gov

Antidepressants and Anticonvulsants Research

This compound derivatives have been a focus of research for their potential as antidepressants and anticonvulsants. saspublishers.comnih.gov The history of monoamine oxidase (MAO) inhibitors, a class of antidepressants, began with this compound derivatives. nih.gov Isoniazid itself has been noted to have mild, non-selective MAO inhibitory effects. wikipedia.org Pyrazole derivatives, which can be considered as containing a cyclic this compound moiety, have shown promising antidepressant and anticonvulsant properties in animal models. nih.gov

Hydrazone derivatives, which possess the azometine (-NHN=CH-) group, are another class of compounds being investigated for anticonvulsant activity. saspublishers.com Numerous studies have confirmed the effectiveness of certain hydrazone molecules as anticonvulsants in various animal models of epilepsy. saspublishers.com

Antimicrobial, Antiviral, and Antioxidant Properties of Derivatives

Hydrazide-hydrazone derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and antioxidant properties. nih.govnih.govimpactfactor.orguobaghdad.edu.iq The pharmacological activity of these compounds is often attributed to the presence of the azomethine group (-NH–N=CH-). mdpi.com

Antimicrobial Activity: Hydrazide-hydrazones have demonstrated significant antibacterial and antifungal activity. nih.govuobaghdad.edu.iqmdpi.com Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of standard antibiotics like ampicillin (B1664943) and nitrofurantoin (B1679001) against certain strains. nih.gov The presence of specific functional groups, such as hydroxyl, bromo, and methoxy (B1213986) groups, can enhance the antimicrobial potency of these compounds. mdpi.com

Antiviral and Antioxidant Activity: Research has also explored the antiviral and antioxidant potential of this compound derivatives. Hydrazones have been reported to possess antiviral properties. saspublishers.comimpactfactor.orguobaghdad.edu.iq In terms of antioxidant activity, certain synthesized hydrazone derivatives have been evaluated using various in vitro assays and have shown the ability to scavenge free radicals. nih.gov

Analytical Methodologies for this compound in Pharmaceutical Contexts

The detection and quantification of this compound in pharmaceutical substances are critical due to its potential genotoxicity. nih.govsielc.com However, analyzing this compound presents several challenges owing to its chemical and physical properties, including its lack of a chromophore, low molecular weight, high polarity, and volatility. nih.govresearchgate.net To overcome these challenges, various analytical methods have been developed and validated for the determination of trace levels of this compound in pharmaceutical materials. cdc.gov

Spectrophotometric Methods

Spectrophotometry offers a simple and sensitive approach for the determination of this compound. researchgate.net These methods typically involve a derivatization reaction to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength. cdc.govnih.gov

One common derivatizing agent is p-dimethylaminobenzaldehyde (p-DAB), which reacts with this compound in an acidic medium to form a yellow-colored product. nih.gov The intensity of the color is proportional to the concentration of this compound in the sample. This method has been validated for the determination of this compound in various drug substances, with reported limits of detection (LOD) and quantification (LOQ) in the sub-microgram per gram range.

Another spectrophotometric method involves the reaction of this compound with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to form charge-transfer complexes. oup.com This method has been applied to the determination of this compound derivatives in pharmaceutical formulations. oup.com

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound in pharmaceutical samples. cdc.gov Due to this compound's lack of a UV-absorbing chromophore, a pre-column derivatization step is necessary to enhance its detectability. nih.govresearchgate.netresearchgate.net

The derivatization reaction introduces a chromophore into the this compound molecule, allowing for sensitive detection by UV-Vis or other detectors. nih.govresearchgate.net A variety of derivatizing agents have been employed for this purpose, including 2-hydroxy-1-naphthalaldehyde (HNA). nih.govresearchgate.net The resulting hydrazone product has a maximum UV absorbance at a wavelength that is well-shifted from the absorption wavelengths of most pharmaceutical matrix components, thus minimizing interference. nih.govresearchgate.net This approach allows for the development of sensitive and selective methods for the determination of trace levels of this compound in active pharmaceutical ingredients (APIs). nih.govresearchgate.net

Other derivatizing agents used in HPLC methods for carbonyl compounds, which could be adapted for this compound, include 2,4-dinitrophenylthis compound (B122626) (DNPH) and dansyl this compound. researchgate.netnih.gov The choice of derivatizing agent and chromatographic conditions is crucial for achieving the desired sensitivity, selectivity, and resolution from matrix interferences. nih.govresearchgate.net

Electrochemical Methods

Electrochemical methods provide an alternative approach for the sensitive and selective detection of this compound. nih.govmdpi.com These techniques are based on the electrochemical oxidation of this compound at the surface of a modified electrode. rsc.orgpjoes.com The resulting current is proportional to the concentration of this compound in the sample.

Various materials have been used to modify electrodes for this compound detection, including metal nanoparticles and conductive polymers. nih.govrsc.org For instance, palladium nanoparticle-modified electrodes have been used in conjunction with capillary electrophoresis for the simultaneous detection of this compound and its derivatives. rsc.org The use of modified electrodes can enhance the electrocatalytic activity towards this compound oxidation, leading to lower detection limits and improved sensitivity. nih.govmdpi.com

Electrochemical sensors offer several advantages, including high sensitivity, rapid response, and low cost. nih.govmdpi.com They have been successfully applied to the determination of this compound in various matrices, including water samples, and have the potential for application in pharmaceutical analysis. mdpi.compjoes.comnih.gov

Interactive Data Table: Comparison of Analytical Methods for this compound Detection

Analytical MethodPrincipleDerivatizing Agent(s)Typical Detection LimitAdvantagesDisadvantages
Spectrophotometry Colorimetric reactionp-Dimethylaminobenzaldehyde (p-DAB), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)0.2 µg/g Simple, cost-effective, sensitivePotential for interference from colored matrix components
HPLC with Derivatization Chromatographic separation followed by UV-Vis detection2-Hydroxy-1-naphthalaldehyde (HNA), 2,4-Dinitrophenylthis compound (DNPH)0.25 ppm (0.25 µg/g API) nih.govresearchgate.netHigh selectivity and sensitivity, good resolution from matrixRequires a derivatization step, can be more time-consuming
Electrochemical Methods Electrochemical oxidation at a modified electrodeNot applicable (direct detection)1 µM mdpi.comHigh sensitivity, rapid response, low costElectrode surface can be prone to fouling, matrix effects

Future Directions and Emerging Research Areas

Sustainable Hydrazine (B178648) Production and Utilization

The conventional urea-based process for this compound hydrate (B1144303) production faces challenges such as low product yield and high energy consumption. Current research is focused on developing more energy-efficient and environmentally friendly production methods. An innovative integrated approach combines jet reactor technology with membrane separation, further enhanced through heat network optimization. This strategy aims for high yield, low energy consumption, and clean production, with reported reductions in hot utility consumption by 65.8% and cold utility demand by 62.7% mdpi.com. Approximately 67% of waste heat from exothermic reactions can be recovered through temperature-cascaded heat exchange, leading to a 12% decrease in operational costs mdpi.comresearchgate.net.

Furthermore, research is exploring the direct synthesis of this compound derivatives from highly stable nitrogen molecules (N₂) and unsaturated carbonyl compounds under mild reaction conditions using polymetallic titanium hydride compounds riken.jp. This approach offers a promising pathway for synthesizing various nitrogen-containing organic substances from readily available resources under environmentally benign conditions riken.jp.

Advanced Catalyst Design for this compound Reactions

Advanced catalyst design is crucial for improving the efficiency and selectivity of this compound-involved reactions, particularly for hydrogen generation and fuel cell applications. The this compound oxidation reaction (HzOR) is emerging as a promising alternative to the oxygen evolution reaction (OER) in hydrogen production due to its more favorable reaction kinetics and lower overpotentials researchgate.net. However, its practical implementation is limited by the reliance on costly noble metal-based catalysts researchgate.net.

Current research focuses on developing cost-effective and efficient catalysts, including:

Dual-atom catalysts (DACs): Combinations of noble and non-noble metals (e.g., NiCo, CoPt, NiIr) are being investigated. Density functional theory (DFT) calculations show that heterometallic DACs can enhance HzOR activity by optimizing intermediate adsorption and lowering activation energy researchgate.net. NiCo Type-I DACs have demonstrated a favorable balance of catalytic efficiency and electronic conductivity researchgate.net.

Nanocatalysts: Nanoparticle catalysts play a significant role in controlling the selective generation of hydrogen from the catalytic decomposition of hydrous this compound researchgate.net. Studies involve monometallic or two-component alloy catalysts, including noble metals (Ru, Rh, Pt, Pd, Ir) and non-noble metals (Fe, Co, Ni, Cu), focusing on structure-activity relationships for selective hydrogen generation researchgate.net. For instance, an iridium-based catalyst achieved over 80% yield and a TOF value of approximately 2400 h⁻¹ at 80 °C for hydrous this compound decomposition acs.orgacs.org.

Phosphorus-doped cobalt-based catalysts: These exhibit ultrafast kinetics for HzOR/HER redox reactions, attributed to phosphorus doping optimizing electronic structure and regulating intermediate adsorption energy researchgate.net.

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental methodologies is increasingly vital for understanding and optimizing this compound-related processes and materials.

Material Design and Characterization: Computational methods, particularly Density Functional Theory (DFT), are widely used to predict molecular properties and reactivity indices with high accuracy imist.ma. This includes exploring the geometric and electronic properties of novel conjugated compounds derived from this compound for solar cell applications, where DFT calculations are validated with experimental synthesis and spectroscopic techniques nanochemres.org.

Reaction Mechanism Elucidation: Computational studies, such as molecular dynamics (MD) simulations, are integrated with experimental techniques (e.g., weight loss, electrochemical methods) to understand the anticorrosive properties of this compound derivatives and their inhibition mechanisms on metal surfaces africaresearchconnects.com. This dual approach provides comprehensive insights into structural and electronic properties, supporting advancements in material science and applied chemistry imist.ma.

Process Optimization and Scalability: Computational Fluid Dynamics (CFD) studies are used to validate experimental data and optimize reaction conditions for processes like hydrous this compound decomposition for green hydrogen generation acs.orgacs.org. CFD provides insights into mixing flow phenomena and how reactor configurations influence reaction performance, aiding in scalability for hydrogen technologies acs.orgacs.org.

Development of Low-Toxicity this compound Alternatives for Propellants

This compound's toxicity and associated handling costs have spurred significant research into less toxic "green propellants" for space applications jes.or.jpresearchgate.net.

Hydroxylammonium Nitrate (B79036) (HAN) and Ammonium (B1175870) Dinitramide (ADN) based propellants: These are promising substitutes due to their lower toxicity, high density, and high specific impulse jes.or.jpresearchgate.net. AF-M315E (also known as ASCENT), a HAN-based propellant, offers a 64% improvement in density-specific impulse over this compound and is non-toxic, reducing fueling costs and increasing mission flexibility dtic.mil.

"Green this compound Blends": A novel approach involves combining green ionic liquids with conventional this compound. These blends aim to provide the low vapor-toxicity and high density-specific impulse of ionic liquids while retaining the low flame and preheat temperatures of traditional this compound technologies nasa.gov. Such blends have shown a 100-fold decrease in vapor toxicity and a ~30% increase in density-specific impulse, with the ability to operate in heritage monopropellant thrusters nasa.gov.

Nitrous Oxide (N₂O) and Ethane (C₂H₆) mixture (HyNOx): This combination is being investigated as a high-performance, cost-saving, and non-toxic propellant dlr.de. The liquid fuel mixture has shown consistently positive test results in terms of thermal stability, material compatibility, ignition behavior, and pressure shock sensitivity, making it a solid basis for further development of premixed green propellants dlr.de.

Biomedical Engineering Applications of this compound Derivatives

This compound derivatives, particularly hydrazones, are gaining interest in biomedical engineering for various therapeutic and diagnostic applications.

Drug Delivery Systems: Hydrazones are utilized as pH-sensitive linkers for site-specific drug release, particularly in acidic environments like tumor tissues researchgate.netresearchgate.net. Their cleavable imine (N=C) bond allows for controlled drug release via hydrolysis researchgate.net.

Antimicrobial Agents: Nitrogen-doped carbon dots (CDs) synthesized using this compound precursors have demonstrated potent antibacterial activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com. These CDs disrupt bacterial membranes, inhibit biofilm formation, generate reactive oxygen species, and cause DNA damage without inducing bacterial resistance mdpi.com.

Anticancer and Anti-inflammatory Agents: Hydrazones and their derivatives exhibit diverse biological activities, including anticancer, anti-inflammatory, and chelating properties researchgate.netresearchgate.netmdpi.com. Research focuses on optimizing their properties for various clinical applications researchgate.net.

Biosensing: this compound derivatives are also explored for electrochemical sensing applications jchemrev.comajrconline.org.

Nanotechnology and this compound

Nanotechnology plays a significant role in advancing this compound-related research, particularly in catalysis, sensing, and material synthesis.

Nanocatalysis: As mentioned in Section 8.2, nanoparticle catalysts are crucial for efficient hydrogen generation from hydrous this compound. Nanocatalysts based on noble and non-noble metals are extensively studied for their structure-activity relationships researchgate.net.

Nanomaterial Synthesis: this compound and its derivatives serve as reducing agents in the chemical synthesis of various metallic nanoparticles, such as silver nanoparticles mdpi.com. These nanoparticles exhibit unique physical, chemical, and biological properties, making them valuable for diverse applications mdpi.com.

Sensing and Detection: Novel sensing electrodes are being developed using conducting polymers and nanomaterials (e.g., carbon-based nanomaterials, metallic nanoparticles, metal oxide nanoparticles) to improve the selectivity and sensitivity of this compound detection in aqueous conditions jchemrev.com. This research aims to lower the overpotential for this compound oxidation and speed up interfacial electron flow, providing high sensitivity and selectivity for detection jchemrev.com.

Semiconductor Applications: this compound is emerging as a replacement for ammonia (B1221849) in low-temperature semiconductor applications, such as the fabrication of metal-nitride films (e.g., GaN, InGaN, SiNx, TiNx, TaNx) via ALD and MOCVD rasirc.com. Its higher reactivity compared to ammonia allows for lower deposition temperatures and increased compositional stability, addressing challenges in next-generation device structures rasirc.com.

Q & A

Q. What are the most reliable methods for detecting trace hydrazine in environmental and biological samples?

Fluorescence probes are widely preferred due to their high sensitivity (detection limits as low as 1.18 ppb), selectivity, and suitability for in vivo imaging. These probes leverage fluorophores like coumarin or rhodamine, which react selectively with this compound to produce measurable fluorescence signals . Traditional methods such as chromatography and electrochemical analysis require complex instrumentation and sample preparation, making them less practical for real-time or field applications .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

this compound is a carcinogen with a U.S. EPA threshold limit of 10 ppb in drinking water. Key protocols include:

  • Using fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.
  • Implementing contamination controls during analytical procedures (e.g., standardized methods for elemental profiling to minimize cross-lab discrepancies) .
  • Storing this compound derivatives in inert atmospheres to prevent oxidation, as seen in Fe(II)-hydrazine complexes that degrade upon air exposure .

Q. How can this compound derivatives be synthesized for pharmaceutical or materials science applications?

Synthesis often involves nucleophilic substitution or condensation reactions. For example, 1-(2-Iodo-6-(trifluoromethylthio)phenyl)this compound is synthesized via electrophilic aromatic substitution, requiring careful control of reaction conditions (temperature, solvent polarity) to stabilize intermediates. Post-synthesis characterization using DSC and TGA ensures thermal stability and purity .

Advanced Research Questions

Q. What computational approaches elucidate this compound-mediated reaction mechanisms?

Density functional theory (DFT) studies, such as M05-2X/6-31G(d), model reaction pathways like the reduction of Np(VI) by this compound derivatives. Key steps include:

  • Identifying rate-determining steps (e.g., free radical mechanisms in Np(VI) reduction) .
  • Analyzing bonding evolution via Natural Bond Orbital (NBO) and Quantum Theory of Atoms-in-Molecules (QTAIM) .
  • Predicting catalyst performance by comparing activation barriers for different this compound derivatives (e.g., [2.2.2]- vs. [2.2.1]-bicyclic hydrazines) .

Q. How can this compound decomposition be optimized for hydrogen production in fuel cells?

Catalytic decomposition using transition metals (e.g., Ni, Pt) requires:

  • Tailoring catalyst morphology (nanoparticles, alloys) to enhance surface area and active sites .
  • Selecting hydrous this compound (HH) over anhydrous forms for improved stability and handling .
  • Monitoring reaction kinetics (e.g., Arrhenius parameters) to balance hydrogen yield and byproduct formation (e.g., NH₃) .

Q. What design principles improve fluorescent probes for this compound detection in complex matrices?

  • Fluorophore selection : Nonaromatic fluorophores (e.g., Che-Dcv) reduce background noise and enhance selectivity .
  • Reactive groups : Incorporating acrylate or aldehyde moieties enables specific this compound-triggered bond cleavage or cyclization .
  • Sensitivity optimization : Probe performance is validated via titration experiments and compared against EPA thresholds (e.g., 1.18 ppb detection limit for Che-Dcv) .

Q. How does this compound facilitate graphene oxide (GO) reduction, and what are the limitations?

this compound selectively reduces epoxide groups in GO via nucleophilic attack, while thermal treatment removes hydroxyl and carboxyl groups. Key considerations include:

  • Temperature dependence: this compound-mediated de-epoxidation is efficient at moderate temperatures, whereas thermal reduction requires higher energy .
  • Structural effects: Edge-attached epoxides form stable hydrazino alcohols, halting further reduction .

Methodological Considerations

  • Data contradiction analysis : Discrepancies in this compound assay results across labs often stem from inconsistent analytical protocols (e.g., sample handling, instrumental calibration) .
  • Experimental design : For temporal studies on this compound derivatives (e.g., 1-Ethyl-1-(4-methylphenyl)this compound), include stability tests under varying pH, temperature, and light exposure to account for degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.